Fingolimod Impurity 13
Description
Properties
CAS No. |
882691-14-7 |
|---|---|
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.51 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Benzenebutanoic acid, α-amino-α-(hydroxymethyl)-4-octyl-, ethyl ester |
Origin of Product |
United States |
Foundational & Exploratory
Theoretical Assessment of Fingolimod Impurity 13 Genotoxicity
Content Type: Technical Whitepaper & Operational Guide Subject: N-[1,1-bis(acetyloxymethyl)-3-(4-octylphenyl)propyl]acetamide (Fingolimod Impurity 13) Regulatory Framework: ICH M7(R2), OECD 471[1][2]
Executive Summary & Structural Definition
In the synthesis of Fingolimod (FTY720), Impurity 13 (CAS: 882691-14-7) is a critical process-related intermediate or degradation product.[1][2] Chemically defined as 2-acetamido-2-(4-octylphenethyl)propane-1,3-diyl diacetate , it represents the fully acetylated analog of the active pharmaceutical ingredient (API).[1][2]
This guide provides a theoretical and operational framework for assessing the genotoxic potential of Impurity 13.[2] Unlike simple alkylating agents often found in synthesis (e.g., alkyl halides), Impurity 13 possesses a stable amide-ester scaffold.[1][2] However, under ICH M7(R2) guidelines, it must be rigorously evaluated to rule out mutagenicity before it can be classified as a Class 5 (non-mutagenic) impurity.[1][2]
Chemical Identity of Impurity 13
-
IUPAC Name: N-[1,1-bis(acetyloxymethyl)-3-(4-octylphenyl)propyl]acetamide[1][2]
-
Structural Features:
In Silico Assessment Strategy (ICH M7 Step 1)
The first line of defense is a computational assessment using Quantitative Structure-Activity Relationship (QSAR) models.[1][2] ICH M7 mandates the use of two complementary methodologies to predict bacterial mutagenicity.
The Two-Model Approach
To ensure scientific integrity, the assessment must utilize:
-
Expert Rule-Based System (e.g., Derek Nexus): Evaluates the structure against a knowledge base of known toxicophores (structural alerts) and mechanistic rules.[1][2]
-
Statistical-Based System (e.g., Sarah Nexus / Leadscope): Uses machine learning to compare the impurity's fragments against a training set of Ames-positive and Ames-negative compounds.[1][2]
Theoretical Prediction for Impurity 13
-
Amide/Ester Stability: The acetamide and acetate ester groups are common biochemical motifs.[1][2] They do not inherently act as electrophiles capable of alkylating DNA.[2]
-
Hydrolysis Risk: In vivo, esterases and amidases may hydrolyze Impurity 13 back to Fingolimod (the parent drug) or its N-acetyl metabolite.[1][2] Since Fingolimod itself is negative in genotoxicity assays, the metabolites of Impurity 13 are theoretically low risk.[2]
-
Predicted Outcome: Negative (Class 5) .
Workflow Visualization
The following diagram outlines the decision logic for classifying Impurity 13.
Figure 1: ICH M7(R2) Decision Tree for Impurity Classification.
In Vitro Validation: The Ames Test Protocol (OECD 471)[1][2]
If In Silico models return an "Out of Domain" or "Equivocal" result (common for complex lipophilic molecules like Fingolimod derivatives), an experimental Bacterial Reverse Mutation Assay (Ames Test) is required.[1][2]
Scientific Rationale: This assay detects point mutations.[1][2] Because Impurity 13 is highly lipophilic (LogP > 5), the standard protocol must be modified to prevent precipitation and ensure bioavailability to the bacteria.[1][2]
Experimental Design[2]
-
Test System: Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537/TA97) and Escherichia coli (WP2 uvrA).[1][2]
-
Metabolic Activation: Rat liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone) is required to simulate mammalian metabolism (hydrolysis of esters).[1][2]
-
Method: Pre-incubation Method is preferred over Plate Incorporation for lipophilic compounds like Impurity 13 to maximize contact time between the chemical and the bacteria/S9 mix.[2]
Step-by-Step Protocol
Phase A: Solubility & Dose Range Finding[2]
-
Solvent Selection: Dissolve Impurity 13 in DMSO. If precipitation occurs, try Acetone or Ethanol.[2]
-
Precipitation Check: Test concentrations from 5000 µ g/plate down to 10 µ g/plate .
-
Critical Check: Observe plates under a dark-field colony counter. Precipitate can be mistaken for microcolonies.[2]
-
-
Cytotoxicity: Check for thinning of the background lawn.[2]
Phase B: The Mutagenicity Assay (Pre-incubation)[1][2]
-
Preparation:
-
Incubation: Shake at 37°C for 20–30 minutes . This step is crucial for Impurity 13 to interact with the S9 enzymes before agar solidification.[1]
-
Plating: Add 2.0 mL of molten top agar (containing traces of Histidine/Biotin). Vortex and pour onto Minimal Glucose Agar plates.
-
Growth: Incubate inverted plates at 37°C for 48–72 hours.
-
Scoring: Count revertant colonies (His+).
Acceptance Criteria (Self-Validating System)
-
Negative Control: Must fall within historical ranges (spontaneous reversion rate).
-
Positive Controls:
-
Dose Response: A positive result requires a concentration-dependent increase in revertants (>2-fold over background).[1][2]
Figure 2: Pre-incubation Ames Test Workflow for Lipophilic Impurities.[1][2]
Control Strategy & Risk Management
If Impurity 13 is confirmed as Class 5 (Non-mutagenic) via QSAR or Ames:
-
Control Limit: Controlled as a regular organic impurity under ICH Q3A/B (NMT 0.15% or 1.0 mg/day, whichever is lower).
-
Purge Argument: If Impurity 13 is an intermediate, demonstrate its "purge factor" (how effectively subsequent crystallization steps remove it).
If Impurity 13 were Class 2 (Mutagenic) (Unlikely, but theoretically possible if contaminated):
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3] Link
-
OECD Test Guideline 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[2] Link
-
European Pharmacopoeia (Ph.[2] Eur.) . Fingolimod Hydrochloride Monograph 2988. (Defines impurity profiles including N-acetylated forms). Link[1][2]
-
LGC Standards . This compound Data Sheet (CAS 882691-14-7).[1][2][4][5][6] (Source for chemical structure verification). Link
Sources
- 1. 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol chloride | C19H33ClNO2- | CID 44266389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fingolimod Hydrochloride | LGC Standards [lgcstandards.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. tlcstandards.com [tlcstandards.com]
- 5. klivon.com [klivon.com]
- 6. tlcstandards.com [tlcstandards.com]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Fingolimod (FTY720), chemically known as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride , represents a unique challenge in structural characterization due to its amphiphilic nature. It combines a polar, heteroatom-rich "head" group (resembling sphingosine) with a lipophilic octyl-phenyl "tail."
While Mass Spectrometry (LC-MS) is often the first line of defense for impurity detection, Nuclear Magnetic Resonance (NMR) remains the definitive technique for:
-
Regio-isomer differentiation: Distinguishing branching in the alkyl chain.
-
Salt counter-ion stoichiometry: Confirming the HCl ratio.
-
Metabolite confirmation: Unambiguous identification of the phosphate ester (Fingolimod-phosphate).
-
Absolute Purity (qNMR): Primary reference standard qualification without the need for chromatographic response factors.
This guide provides a validated workflow for the complete structural assignment of Fingolimod and its related process impurities.
Workflow Overview
The following diagram outlines the logical flow from crude synthesis to final release testing using NMR.
Figure 1: Integrated NMR workflow for Fingolimod characterization, moving from synthesis to quantitative release.
Sample Preparation & Solvent Strategy
The choice of solvent is critical for Fingolimod due to the presence of labile protons (OH, NH₃⁺) and the amphiphilic chain.
The Problem with CDCl₃
While the lipophilic tail is soluble in Chloroform-d (CDCl₃), the polar head group often leads to aggregation or broadening of signals. Furthermore, CDCl₃ facilitates rapid exchange of the hydroxyl and ammonium protons, making them invisible. This results in a loss of structural information regarding the headgroup integrity.
The Solution: DMSO-d₆
Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the standard solvent for Fingolimod characterization.
-
Why: It breaks intermolecular hydrogen bonds, sharpening the signals of the amino-diol moiety.
-
Benefit: It slows down proton exchange, allowing for the observation of the -OH and -NH3+ triplets/singlets, which are diagnostic for the salt form.
Protocol: Standard Preparation
-
Mass: Weigh 10–15 mg of Fingolimod HCl into a clean vial.
-
Solvent: Add 600 µL of DMSO-d₆ (99.9% D).
-
Additives (Optional): If signals are broad due to trace water, add 10 µL of D₂O to force exchange (only if labile protons are NOT required) or use a sealed tube with dry solvent to preserve them.
-
Temperature: Acquire at 298 K (25°C).
Structural Elucidation: The "Head-to-Tail" Approach
Structural assignment should follow a logical segmentation of the molecule. We divide Fingolimod into three regions: The Aromatic Core, The Lipophilic Tail, and The Polar Head.
1H NMR Assignment Logic (400/600 MHz in DMSO-d₆)
| Region | Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Diagnostic Value |
| Head | 7.90 (approx) | Broad s | 3H | -NH₃⁺ | Confirms HCl salt formation. |
| Aromatic | 7.10 - 7.15 | d / d (AA'BB') | 4H | Ar-H (Phenyl) | Symmetry confirms 1,4-para substitution. |
| Head | 5.35 | t (J=5 Hz) | 2H | -OH | Visible only in dry DMSO; confirms diol integrity. |
| Head | 3.50 - 3.60 | d / m | 4H | -CH₂-OH | Diastereotopic protons near the chiral center (if applicable) or symmetric in Fingolimod. |
| Linker | 2.50 - 2.60 | m | 4H | Ar-CH₂-CH₂- | Connects head to aromatic ring. |
| Tail | 1.50 - 1.60 | m | 2H | Ar-CH₂-CH₂- (Tail) | Benzylic methylene of the octyl chain. |
| Tail | 1.20 - 1.30 | m (Envelope) | 10H | Bulk Alkyl | Chain length verification. |
| Tail | 0.85 | t | 3H | -CH₃ | Terminal methyl; integral used for homolog impurity check. |
2D NMR Strategy for Connectivity
When characterizing a new batch or a related impurity, 1D is insufficient. Use the following sequence:
-
COSY (Correlation Spectroscopy): Trace the spin system from the terminal methyl (0.85 ppm) back to the aromatic ring to confirm the octyl chain length.
-
HSQC (Heteronuclear Single Quantum Coherence): Assign carbon atoms to specific protons. Crucial for distinguishing the two methylene groups in the "Linker" region (Ar-ethyl vs. Ar-octyl).
-
HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge Builder." Look for correlations from the Quaternary Carbon (C2) to both the hydroxymethyl protons and the ethyl linker. This confirms the quaternary center construction, a common failure point in synthesis.
Figure 2: Logic tree for assigning unknown signals in Fingolimod derivatives.
Impurity Profiling & Related Compounds[2][7][9][10]
In the synthesis of Fingolimod (often starting from octanophenone), specific impurities are prevalent. NMR is superior to HPLC for identifying the nature of these impurities without reference standards.
Common Impurities & NMR Signatures
-
Homologs (Heptyl/Nonyl Analogs):
-
Origin: Impure starting material (octanophenone).
-
Detection: Careful integration of the bulk methylene envelope (1.25 ppm) relative to the aromatic signal. A ratio deviation suggests chain length variation.
-
Limit: qNMR is required for precise quantification < 0.5%.
-
-
N-Methylated Impurities:
-
Origin: By-products of the final reductive amination or deprotection steps.
-
Detection: Look for a sharp singlet around 2.3 – 2.6 ppm (N-CH₃). In the HSQC, this correlates to a carbon at ~35-40 ppm.
-
-
O-Acetylated / O-Protected Intermediates:
-
Origin: Incomplete deprotection.
-
Detection: Singlets at 2.0 ppm (Acetyl) or aromatic multiplets in the 7.3-7.5 ppm region (Benzyl protection).
-
Metabolite Characterization: Fingolimod-Phosphate
Fingolimod is a pro-drug phosphorylated in vivo by sphingosine kinase 2. In R&D, synthesizing and characterizing the phosphate ester is common.
31P NMR Protocol
Phosphorus-31 NMR is the gold standard here, as the phosphate group is invisible in 1H NMR except for coupling effects.
-
Instrument Parameters:
-
Frequency: 162 MHz (on a 400 MHz magnet).
-
Decoupling: Inverse Gated Decoupling (to allow integration if quantitative) or standard Proton Decoupling.
-
Reference: 85% H₃PO₄ (external) = 0.0 ppm.[1]
-
-
Diagnostic Shifts:
-
Fingolimod-Phosphate (Monoester): Typically appears at 0.0 to 4.0 ppm (pH dependent).
-
Inorganic Phosphate (Pi): Sharp singlet, shift is highly pH dependent.
-
Differentiation: The Fingolimod-phosphate signal will often appear as a triplet in proton-coupled mode (coupling to the two CH₂ protons), whereas free phosphate is a singlet (or doublet if H-coupled).
-
-
1H NMR Confirmation:
-
Look at the headgroup methylene protons (-CH₂-O-P).
-
Shift Effect: These protons shift downfield by ~0.3 - 0.5 ppm compared to the unphosphorylated alcohol due to the electron-withdrawing effect of the phosphate.
-
qNMR Protocol for Purity Assessment[12][13][14]
For drug substance release or reference standard qualification, quantitative NMR (qNMR) provides absolute purity values traceable to SI units.
Internal Standard Selection
The internal standard (IS) must have:
-
High purity (>99.9%).
-
Solubility in DMSO-d₆.[2]
-
Non-overlapping signals with Fingolimod.
Recommended IS: Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm). These fall in the "silent region" between the Fingolimod headgroup and aromatic signals.
Experimental Parameters (Critical for E-E-A-T)
To ensure <1% uncertainty:
-
Relaxation Delay (d1): Must be ≥ 5 × T1 of the slowest relaxing signal (usually the aromatic protons).
-
Fingolimod T1 estimate: ~2-3 seconds.
-
Setting: Set d1 = 15-20 seconds.
-
-
Pulse Angle: 90° pulse.
-
Scans: Minimum 16 (to average noise), but typically 64 for high S/N (>250:1).
-
Processing: Use exponential window function (LB = 0.3 Hz) and zero-filling (min 64k points).
Calculation
Where:
- = Integral area
- = Number of protons (e.g., 4 for Fingolimod aromatic, 2 for Maleic acid)
- = Molecular weight
- = Mass weighed[3]
- = Purity (as a decimal)
References
-
Adachi, K., et al. (1995). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Kovarik, J. M., et al. (2004). Fingolimod (FTY720): a review of its clinical pharmacology and pharmacokinetic profile. Basic & Clinical Pharmacology & Toxicology.
-
European Directorate for the Quality of Medicines (EDQM). Fingolimod Hydrochloride Monograph 2988.
Sources
Advanced Characterization and Control of Impurity 13 in Fingolimod Synthesis
Topic: Understanding the Formation Mechanism of Impurity 13 in Gilenya (Fingolimod) Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and Regulatory Affairs Specialists.
Executive Summary
In the synthesis of Fingolimod (FTY720), "Impurity 13" typically refers to 1,3-Diethyl 2-(acetylamino)-2-[2-(4-octylphenyl)ethyl]propanedioate (CAS: 162358-08-9), a critical process-related intermediate arising from the acetamidomalonate synthetic route.[1] While nomenclature varies across vendors, this specific diester precursor represents a significant purification challenge due to its lipophilicity and structural homology to the active pharmaceutical ingredient (API).
This guide deconstructs the mechanistic persistence of Impurity 13, analyzing the kinetic failures in the hydrolysis/decarboxylation steps that allow it to co-elute with the final API. We also examine the "Des-nitro" impurity (referenced as Formula 13 in select patent literature) to provide a comprehensive view of reductive instabilities.
Part 1: Structural Identity and Chemical Context
To control an impurity, one must first define its physicochemical footprint. Impurity 13 is not a degradation product in the traditional sense; it is a persistent intermediate (Type B Process Impurity).
Chemical Profile
| Property | Specification |
| Common Name | Fingolimod Impurity 13 (PubChem/Commercial Designation) |
| Chemical Name | 1,3-Diethyl 2-(acetylamino)-2-[2-(4-octylphenyl)ethyl]propanedioate |
| CAS Number | 162358-08-9 |
| Molecular Formula | C₂₅H₃₉NO₅ |
| Molecular Weight | 433.58 g/mol |
| Role in Synthesis | Key Intermediate (Acetamidomalonate Route) |
| Solubility | Highly soluble in organic solvents (DCM, EtOAc); poorly soluble in water.[1][2][3] |
The Synthetic Context
Fingolimod is commonly synthesized via the Acetamidomalonate Route to introduce the quaternary carbon center carrying the amino and hydroxyl groups. Impurity 13 is the product of the alkylation of diethyl acetamidomalonate with 4-octylphenethyl bromide.
The Critical Transformation: The conversion of Impurity 13 to Fingolimod requires three distinct chemical changes:
-
Reduction: Conversion of esters to alcohols.
-
Deacetylation: Removal of the N-acetyl group.
-
Decarboxylation: (If hydrolysis precedes reduction).
Part 2: Mechanism of Impurity Persistence (Formation & Survival)
The presence of Impurity 13 in the final API is rarely due to formation during the final step, but rather incomplete conversion (Carryover). Understanding the mechanism of this failure is essential for process optimization.
The Alkylation Mechanism (Origin)
The formation of Impurity 13 occurs via an SN2 nucleophilic substitution.
-
Nucleophile: Sodium enolate of diethyl acetamidomalonate (generated by NaOEt/EtOH).
-
Electrophile: 2-(4-octylphenyl)ethyl bromide (or iodide).
-
Mechanistic Insight: The steric bulk of the octyl chain and the malonate group can lead to slow reaction kinetics. If the subsequent reduction step is rushed or performed with aged reagents, the bulky diester (Impurity 13) remains unreduced.
The Failure Mechanism (Persistence)
The transition from Impurity 13 to Fingolimod typically involves reduction using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with Lewis acids.
Why the Reaction Fails (producing the Impurity):
-
Steric Hindrance: The quaternary carbon center creates significant steric shielding around the ester carbonyls.
-
Agglomeration: In non-polar solvents, the lipophilic octyl chains can form micelle-like aggregates, protecting the polar ester core from the hydride reducing agent.
-
Chemo-selectivity Issues: The N-acetyl group requires harsher conditions to hydrolyze than the esters reduce. If the protocol relies solely on reduction to remove the acetyl (to an ethyl group, which is unwanted) or hydrolysis, incomplete deprotection leaves the N-acetylated diester intact.
Visualization of the Pathway
The following diagram illustrates the standard pathway and the "dead-end" that results in Impurity 13 isolation.
Figure 1: Mechanistic pathway showing the origin of Impurity 13 as a persistent intermediate during the alkylation and subsequent reduction steps.
Part 3: Experimental Control & Remediation
To ensure Impurity 13 is reduced to < 0.15% (ICH Q3A limits), the following self-validating protocol is recommended. This protocol prioritizes kinetic forcing to overcome steric hindrance.
Optimized Reduction Protocol (LiAlH₄ Method)
Note: Standard safety protocols for handling pyrophoric hydrides must be observed.
-
Solvent Selection: Switch from standard THF to THF:Toluene (2:1) . Toluene disrupts the pi-stacking of the octyl-phenyl chains, exposing the ester groups.
-
Reagent Stoichiometry: Use 4.5 equivalents of LiAlH₄ rather than the standard 3.0. The excess hydride is necessary to complex with the amide nitrogen, activating the molecule.
-
Temperature Ramp:
-
Initiate addition at 0°C to control exotherm.
-
Ramp to reflux (65°C) and hold for minimum 12 hours .
-
Validation Check: Pull an aliquot at 6 hours. If Impurity 13 > 2.0% by HPLC, add 0.5 eq LiAlH₄.
-
Purification Strategy (The "Purge")
If Impurity 13 persists in the crude solid, recrystallization is the only viable removal method due to the similar boiling points preventing distillation.
-
Solvent System: Ethyl Acetate / Hexane (1:3).
-
Mechanism: Impurity 13 is significantly more soluble in Hexane than Fingolimod HCl.
-
Protocol:
-
Dissolve crude Fingolimod base in hot Ethyl Acetate.
-
Slowly add Hexane until turbidity is observed.
-
Cool to 4°C at a rate of 10°C/hour.
-
Impurity 13 remains in the mother liquor.
-
Part 4: Analytical Detection (HPLC Method)
Because Impurity 13 lacks ionizable groups compared to the amine of Fingolimod, it exhibits distinct retention behavior in Reverse Phase HPLC.
Method Parameters:
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB).
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile.[4]
-
Wavelength: 215 nm (detects the amide carbonyl of Impurity 13).
-
Flow Rate: 1.0 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
|---|---|---|---|
| 0.0 | 70 | 30 | Equilibration |
| 15.0 | 10 | 90 | Elute Lipophilic Impurity 13 |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 70 | 30 | Re-equilibration |
Interpretation:
-
Fingolimod RT: ~8-10 min.
-
Impurity 13 RT: ~14-16 min (Due to the two ethyl ester groups and acetyl group increasing hydrophobicity).
Part 5: Alternative "Impurity 13" (The Des-Nitro Case)[5]
In certain patent literatures (specifically EP2621886B1), "Impurity 13" refers to a Des-nitro impurity formed during the Nitro-Aldol route (an alternative to the acetamidomalonate route).
-
Mechanism: During the reduction of the nitro-ketone intermediate using NaBH₄, the nitro group can be accidentally eliminated if the pH is not strictly controlled or if the temperature exceeds 0°C.
-
Mitigation: The patent explicitly suggests replacing NaBH₄ with LiBH₄ in THF. Lithium borohydride provides a milder reduction potential that preserves the nitro group while effectively reducing the ketone.
References
-
PubChem. (2025). 1,3-Diethyl 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioate (this compound).[1] National Library of Medicine. [Link]
- European Patent Office. (2013). Process for making fingolimod (EP2621886B1).
-
Zhejiang Huahai Pharmaceutical. (2015). Synthesis and Characterisation of Fingolimod Impurities. Der Pharma Chemica. [Link]
Sources
Regulatory & Technical Control Strategy: Fingolimod Impurity 13
The following technical guide details the regulatory specifications, control strategies, and analytical methodologies for Fingolimod Impurity 13 .
Targeting Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate
Executive Summary & Impurity Identity
This compound is a critical process-related intermediate arising during the synthesis of Fingolimod Hydrochloride. Chemically identified as Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate , it represents an "incomplete reduction" species where the ester functionality has not been fully converted to the primary alcohol of the final drug substance.
Unlike genotoxic impurities (e.g., alkyl halides or nitro-precursors) often flagged under ICH M7, Impurity 13 is structurally analogous to the API and is primarily controlled under ICH Q3A (R2) standards for organic impurities.
Chemical Identification
| Attribute | Specification |
| Common Name | This compound (Vendor Designation) |
| Chemical Name | Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate |
| CAS Number | 882691-14-7 |
| Molecular Formula | C₂₁H₃₅NO₃ |
| Molecular Weight | 349.51 g/mol |
| Structural Alert | None (Non-mutagenic process intermediate) |
| Origin | Incomplete reduction of the serine-analog intermediate (Adachi-Fujita route) |
Regulatory Specifications & Limits
The control strategy for Impurity 13 is derived from its classification as a non-mutagenic, process-related organic impurity.
Regulatory Framework (ICH Q3A vs. ICH M7)
While Fingolimod synthesis involves mutagenic precursors (e.g., alkyl halides, nitro compounds), Impurity 13 poses a low toxicological risk due to its structural similarity to the API and lack of DNA-reactive functional groups. Therefore, it does not require control to the nanogram levels (TTC) mandated by ICH M7.
Applicable Guideline: ICH Q3A (R2) - Impurities in New Drug Substances. [1]
Specification Limits
For a maximum daily dose (MDD) of Fingolimod (0.5 mg/day), the following thresholds apply. Note that because the MDD is very low (< 2g/day), the percentage limits are stricter than for high-dose drugs.
| Threshold Type | Limit Calculation | Regulatory Limit |
| Reporting Threshold | 0.05% | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg (whichever is lower) | 0.10% |
| Qualification Threshold | 0.15% or 1.0 mg (whichever is lower) | 0.15% |
| Recommended Specification | Based on Process Capability | NMT 0.15% |
Scientific Justification:
-
NMT 0.15%: This is the standard Qualification Threshold. If the impurity profile exceeds this, toxicological qualification (Safety studies) is required.
-
NMT 0.10%: Many manufacturers tighten this limit to 0.10% to align with the Identification Threshold, avoiding the need to chemically characterize the peak in every batch if it varies.
Formation Pathway & Process Control
Impurity 13 is generated during the reduction step of the Adachi-Fujita Synthesis (or similar malonate pathways). The key transformation involves reducing the ethyl ester and the acetamido group to form the amino-diol core.
Mechanism of Formation
-
Precursor: Diethyl 2-acetamido-2-(4-octylphenethyl)malonate (or similar ethyl ester intermediate).[2][3]
-
Reaction: Reduction using agents like Sodium Borohydride (
) or Lithium Aluminum Hydride ( ). -
Failure Mode: Insufficient reducing agent equivalents, low reaction temperature, or premature quenching results in the mono-reduction of the ester, leaving one ethyl ester group intact (Impurity 13).
Synthesis Pathway Diagram (DOT)
The following diagram illustrates the critical control point (CCP) where Impurity 13 diverges from the main pathway.
Caption: Synthesis workflow highlighting the divergence of Impurity 13 due to incomplete reduction of the ester intermediate.
Analytical Methodology (HPLC)
To ensure compliance with the NMT 0.15% limit, a stability-indicating HPLC method is required. The method must resolve Impurity 13 from the API and other homologs (e.g., Impurity 14/Hexyl homolog).
Method Principles
-
Column: C18 (Octadecyl silane), high surface area to retain the hydrophobic octyl chain.
-
Mobile Phase: Acidic pH is critical. Fingolimod and Impurity 13 are amines; low pH ensures they are protonated and do not tail.
-
Detection: UV at 215-220 nm (Absorbance of the phenyl ring).
Recommended Protocol (USP/EP Aligned)
| Parameter | Condition |
| Column | Purospher STAR RP-18 (150 x 3.0 mm, 3 µm) or equivalent C18 |
| Mobile Phase A | Buffer: 20 mM Potassium Dihydrogen Phosphate ( |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temp | 45°C (Elevated temperature improves mass transfer for the lipid tail) |
| Injection Volume | 10 µL |
| Gradient | Time (min) / %B : 0/30 |
System Suitability Criteria:
-
Resolution (
): NLT 1.5 between Fingolimod and Impurity 13 (Impurity 13 typically elutes after Fingolimod due to the retained ethyl ester making it more hydrophobic than the diol). -
Tailing Factor: NMT 2.0.
Purge & Remediation Strategy
If Impurity 13 is detected above 0.10% in the crude API, the following purification strategies are validated:
-
Reprocessing (Chemical):
-
Re-subject the crude material to the reduction condition (e.g.,
in Methanol) to drive the conversion of the residual ethyl ester (Impurity 13) to the alcohol (Fingolimod).
-
-
Recrystallization:
-
Solvent System: Ethanol/HCl or Acetone/Water.
-
Mechanism: Impurity 13 (ester) has different solubility solubility parameters than the Fingolimod (diol) salt. Crystallization of the Hydrochloride salt effectively purges the non-salt forming or lipophilic ester impurities.
-
References
-
USP Monograph: Fingolimod Hydrochloride. United States Pharmacopeia (USP 43-NF 38).[4]
-
ICH Guidelines: ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[5]
-
Chemical Identity: this compound (CAS 882691-14-7). Simson Pharma / ChemicalBook.
-
Synthesis Pathway: Efficient Method for the Synthesis of Fingolimod and Impurities. Der Pharma Chemica, 2017, 9(14):36-40.[3]
-
Analytical Method: Stability indicating HPLC method for the quantification of Fingolimod. Research Journal of Pharmacy and Technology.
Sources
Methodological & Application
HPLC method development for detection of Fingolimod Impurity 13
Application Note: HPLC Method Development for the Detection and Quantification of Fingolimod Impurity 13
Abstract & Scope
This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the detection of This compound (CAS: 882691-14-7).
Fingolimod (FTY720), a sphingosine-1-phosphate receptor modulator, presents specific analytical challenges due to its lack of a strong chromophore and its significant hydrophobicity (octyl side chain). Impurity 13 (Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate) is a critical process-related impurity arising from incomplete reduction during the synthetic pathway. Because of its structural similarity to the Active Pharmaceutical Ingredient (API), separating this ethyl ester intermediate from the diol parent compound requires precise stationary phase selection and pH control.
Target Audience: Analytical chemists, QC specialists, and process development scientists in the pharmaceutical industry.
Chemical Context & Impurity Profile
To develop a robust method, one must understand the structural divergence between the analyte and the impurity.
-
Fingolimod (API): An amino-diol with a lipophilic octyl-phenyl tail.[1]
-
Impurity 13: The ethyl ester precursor (or byproduct) where one hydroxymethyl group remains as an ethyl ester.
Structural Comparison:
| Compound | Chemical Name | Molecular Formula | Key Functional Difference | Predicted RP-HPLC Behavior |
| Fingolimod | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | C19H33NO2 | Two -OH groups (Diol) | Elutes Earlier (More Polar) |
| Impurity 13 | Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate | C21H35NO3 | One -OH, One Ethyl Ester | Elutes Later (Less Polar) |
Origin of Impurity 13
Impurity 13 typically arises during the penultimate synthesis step. The synthesis often involves the reduction of an acetamidomalonate ester or a similar ethyl ester intermediate. If the reducing agent (e.g., LiAlH4 or NaBH4) step is incomplete, the ester functionality remains, resulting in Impurity 13.
Figure 1: Synthesis Pathway and Impurity Origin
Caption: Logical origin of Impurity 13 during the reduction of the ethyl ester intermediate.
Method Development Strategy
Detector Selection (The Chromophore Challenge)
Fingolimod lacks extended conjugation, possessing only a simple phenyl ring. This results in weak UV absorbance.
-
Recommendation: UV detection at 215 nm or 220 nm .
-
Rationale: While 210 nm offers higher sensitivity, it is susceptible to mobile phase noise (cutoff limits of solvents). 215-220 nm provides the optimal signal-to-noise ratio for the phenyl chromophore while minimizing baseline drift from the gradient.
Stationary Phase Selection
Both compounds contain a basic amine and a long hydrophobic tail.
-
Column: C18 (Octadecylsilane), High Carbon Load (>15%), End-capped.
-
Specific Recommendation: Purospher STAR RP-18e or Symmetry C18 (150 x 4.6 mm, 3.5 µm or 5 µm).
-
Rationale: The high carbon load is necessary to retain the hydrophobic octyl chain. "End-capping" is non-negotiable; free silanols on the silica surface will interact with the protonated amine of Fingolimod, causing severe peak tailing.
Mobile Phase & pH Control
-
Buffer: Potassium Dihydrogen Phosphate (KH2PO4) adjusted to pH 3.0 with Orthophosphoric Acid.
-
Rationale:
-
pH 3.0: Ensures the amine groups on both the API and Impurity 13 are fully protonated (
). While this makes them more polar, it prevents the "on-off" secondary interactions with residual silanols that occur near the pKa, ensuring sharp peak shape. -
Acetonitrile (ACN): Preferred over Methanol due to lower viscosity (lower backpressure) and lower UV cutoff (better baseline at 215 nm).
-
Detailed Experimental Protocol
Reagents and Standards
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Buffer Preparation: Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.
-
Reference Standards:
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector |
| Column | Purospher STAR RP-18e (150 x 4.6 mm, 3 µm) or equivalent |
| Column Temp | 40°C (Critical for mass transfer of hydrophobic tail) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 220 nm |
| Run Time | 25 Minutes |
Gradient Program
A gradient is required to elute the highly retained Impurity 13 (ester) within a reasonable timeframe while resolving it from the API.
| Time (min) | Mobile Phase A (Buffer pH 3.0) % | Mobile Phase B (Acetonitrile) % | Comment |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Isocratic for API retention |
| 15.0 | 10 | 90 | Ramp to elute Impurity 13 |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 70 | 30 | Return to initial |
| 25.0 | 70 | 30 | Re-equilibration |
Sample Preparation
-
Standard Stock Solution: Accurately weigh 10 mg of Fingolimod HCl and 10 mg of Impurity 13 into separate 100 mL volumetric flasks. Dissolve and dilute to volume with Diluent (100 µg/mL).
-
System Suitability Solution: Mix aliquots of both stock solutions to achieve a concentration of 100 µg/mL Fingolimod and 1.0 µg/mL Impurity 13 (1% spike).
Results & Validation Criteria
Figure 2: Expected Chromatographic Workflow
Caption: Separation logic showing relative retention times based on polarity.
System Suitability Specifications
To ensure the method is valid for routine use, the following criteria must be met using the System Suitability Solution:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between Fingolimod and Impurity 13 | Ensures accurate integration without peak overlap. |
| Tailing Factor (T) | < 2.0 for Fingolimod | Indicates minimal secondary silanol interactions. |
| Relative Retention Time (RRT) | Impurity 13 ~ 1.5 - 1.8 (relative to Fingolimod) | Confirms the identity of the hydrophobic ester impurity. |
| % RSD (n=6) | < 2.0% for Area | Demonstrates precision.[4] |
Linearity and Limit of Quantification (LOQ)
-
Linearity: The method should be linear for Impurity 13 from LOQ to 150% of the specification limit (typically 0.15%).
-
Estimated LOQ: ~0.05 µg/mL (S/N ratio > 10).
Troubleshooting Guide
-
Issue: Broad or Tailing Peaks.
-
Cause: Secondary interactions between the amine and silanols.
-
Fix: Ensure the column is "End-capped" (e.g., "e" in RP-18e). Lower the pH of the buffer to 2.5-2.8 to suppress silanol ionization. Increase column temperature to 45°C.
-
-
Issue: Baseline Drift at 220 nm.
-
Cause: Absorption of Acetonitrile or impurities in the buffer.
-
Fix: Use HPLC-grade or Gradient-grade Acetonitrile. Ensure the reference cell in the PDA is set correctly (e.g., 360 nm with 100 nm bandwidth).
-
-
Issue: Impurity 13 Co-elution.
-
Cause: Gradient slope too steep.
-
Fix: Extend the gradient ramp (change the 15 min ramp to 20 min) to flatten the increase in organic modifier.
-
References
-
ResearchGate. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica.[4] Retrieved October 26, 2023, from [Link]
Sources
Sample preparation techniques for isolating Fingolimod Impurity 13
Executive Summary & Technical Context
Objective: To provide a robust, self-validating protocol for the isolation and enrichment of Fingolimod Impurity 13 (identified as N-acetyl fingolimod, CAS: 882691-14-7) from bulk API or process streams.[1]
The Challenge: Fingolimod (FTY720) is a sphingosine-1-phosphate receptor modulator containing a polar amino-diol "head" and a lipophilic octyl-phenyl "tail."[1] Impurity 13 arises typically as a process byproduct (acetylation during workup with ethyl acetate or acetic anhydride steps) or degradation product.
Unlike the parent amine, Impurity 13 is an amide .[1] This chemical transformation neutralizes the basicity of the primary amine, drastically altering its interaction with stationary phases under pH-controlled conditions. This guide exploits the pKa differential between the ionizable parent (pKa ~7.[1]8) and the neutral impurity to achieve high-purity isolation.
Target Analyte Profile:
| Property | Fingolimod (Parent) | Impurity 13 (Target) |
|---|
| Structure | Primary Amine (
Chemical Intelligence & Origin
Understanding the formation pathway is critical for enrichment. Impurity 13 is not random; it is a stoichiometric byproduct often formed when the amino group reacts with activated acetyl sources.
Figure 1: Formation pathway of Impurity 13 via N-acylation of the primary amine.[1]
Sample Preparation & Enrichment Strategy
Direct injection of crude API onto Prep-HPLC is inefficient due to the massive excess of parent drug.[1] We utilize a pH-Switched Liquid-Liquid Extraction (LLE) to enrich the neutral impurity before chromatography.[1]
Protocol A: Differential Extraction (The "Trap and Release")
Rationale: At pH 3.0, Fingolimod is fully protonated (
Reagents:
-
0.1 M Phosphate Buffer (pH 3.0)[1]
-
MTBE (Methyl tert-butyl ether) or Ethyl Acetate[1]
-
Ammonium Hydroxide (
)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 500 mg of Crude Fingolimod in 20 mL of 0.1 M Phosphate Buffer (pH 3.0) . Sonication may be required.
-
Checkpoint: Solution should be clear. If cloudy, the impurity concentration is high.
-
-
Primary Extraction (Enrichment): Add 20 mL of MTBE . Shake vigorously for 5 minutes.
-
Phase Separation: Collect the Organic Layer (Top) .[1]
-
Note: Do not discard the aqueous layer yet; it contains the API.
-
-
Wash: Wash the collected organic layer with 10 mL of fresh pH 3.0 buffer to remove residual entrapped API.[1]
-
Concentration: Evaporate the MTBE layer to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 2 mL of Acetonitrile:Water (80:20) .
-
Result: This sample is now highly enriched (10-50x) with Impurity 13.[1]
-
Chromatographic Isolation Protocol
For final purification, we use Reverse-Phase Prep-HPLC. Because Impurity 13 is significantly more hydrophobic than the parent, a standard C18 gradient is effective.
Protocol B: Preparative HPLC Method
| Parameter | Setting |
| Column | High-Load C18 (e.g., Phenomenex Luna C18(2) or Waters XBridge), 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 4.0 - 5.0 mL/min (Adjust for column diameter) |
| Detection | UV @ 220 nm (Amide/Phenyl absorption) |
| Temperature | 35°C |
Gradient Profile:
-
0-2 min: 40% B (Equilibration)
-
2-15 min: 40% → 85% B (Linear Ramp)[1]
-
15-20 min: 85% B (Hold - Impurity Elution)
-
20-22 min: 85% → 40% B (Re-equilibration)
Elution Logic:
-
Fingolimod (Parent): Elutes early (~6-8 min) due to protonation of the amine in acidic MP.[1]
-
Impurity 13: Elutes late (~14-16 min) as it lacks the ionizable amine and has the added hydrophobic acetyl group.[1]
Figure 2: Isolation workflow showing the chromatographic separation of the target impurity.
Self-Validating System (Quality Control)
To ensure the isolated substance is indeed Impurity 13, use this confirmation matrix:
-
Mass Spectrometry (LC-MS):
-
NMR Spectroscopy (1H-NMR in DMSO-d6):
-
Look for a singlet corresponding to the acetyl methyl group (
ppm, 3H).[1] -
Observe the downfield shift of the protons adjacent to the nitrogen (due to the amide electron-withdrawing effect) compared to the parent amine.
-
-
HPLC Purity Check:
-
Re-inject the isolated fraction on an analytical scale.
-
Success Criteria: Single peak >98% area, eluting at the expected Relative Retention Time (RRT ~1.8-2.0 vs Parent).
-
References
-
SynThink Chemicals. Fingolimod EP Impurities & USP Related Compounds.[1] Retrieved from
-
Klivon. this compound (CAS 882691-14-7) Data Sheet.[1] Retrieved from
-
Souri, E., et al. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms.[1][3] Scientia Pharmaceutica. Retrieved from
-
ChemicalBook. this compound Product Information. Retrieved from
-
BenchChem. Synthesis and Purification of Fingolimod Hydrochloride. Retrieved from [1]
Sources
Executive Summary & Scientific Context
Fingolimod (FTY720) represents a distinct class of sphingosine-1-phosphate (S1P) receptor modulators used in the treatment of Multiple Sclerosis (MS).[1][2][3] Chemically, it is an amino-diol (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol).[4][5][6]
The Analytical Challenge: From a chromatographic perspective, Fingolimod presents a "perfect storm" of challenges:
-
Lack of Chromophore: The molecule lacks extended conjugation, necessitating detection at low UV wavelengths (215–220 nm), where mobile phase transparency is critical.
-
Silanol Interactions: The primary amine group is highly basic, leading to severe peak tailing on traditional silica columns due to ionic interactions with residual silanols.
-
Homologous Impurities: Critical impurities include the heptyl and nonyl homologs, which differ from the parent drug by only a single methylene unit (
), requiring high-efficiency separation.
This guide moves beyond standard pharmacopeial HPLC methods, adapting them to Ultra-Performance Liquid Chromatography (UPLC) to achieve higher resolution, faster run times, and sharper peak shapes essential for quantitating trace related substances.
Method Development Strategy: The "Why" Behind the Parameters
Stationary Phase Selection
While USP monographs often cite Phenyl-Hexyl or C18 columns, for UPLC analysis of amino-alcohols, the Ethylene Bridged Hybrid (BEH) C18 particle is superior.
-
Reasoning: BEH particles operate at a wider pH range. We utilize a low pH mobile phase to protonate the amine (ensuring it exists as
), preventing it from interacting with silanols. The steric protection of the BEH ligand further reduces tailing.
Mobile Phase Chemistry
-
Buffer (Mobile Phase A): 0.1% Orthophosphoric Acid (
) or Phosphate Buffer pH 3.0.-
Causality: Phosphate provides excellent buffering capacity at low pH and, crucially, is transparent at 215 nm. Formic acid (used in LC-MS) often has too high a UV cutoff for the low-level detection required here.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (ACN).
-
Causality: ACN has a lower UV cutoff than Methanol. However, Caution is required: ACN can react with the amine group of Fingolimod under basic stress conditions (see Section 5).
-
Detailed Experimental Protocol
Instrument Configuration
-
System: UPLC/UHPLC System (e.g., Waters ACQUITY or Agilent Infinity II) capable of handling backpressures > 10,000 psi.
-
Detector: PDA/DAD (Photodiode Array).[7]
-
Flow Cell: High-sensitivity, low-dispersion flow cell (LightPipe or equivalent).
Chromatographic Parameters
| Parameter | Specification | Notes |
| Column | BEH C18, 100 mm x 2.1 mm, 1.7 µm | Alternative: HSS T3 for higher retention of polar degradants. |
| Column Temp | 40°C ± 0.5°C | Elevated temperature improves mass transfer and reduces backpressure. |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Must be filtered through 0.22 µm membrane. |
| Mobile Phase B | Acetonitrile (HPLC Grade or higher) | Far UV grade recommended for 215 nm detection. |
| Flow Rate | 0.4 mL/min | Optimized for Van Deemter curve of 1.7 µm particles. |
| Injection Volume | 2.0 – 5.0 µL | Keep low to prevent solvent effects (strong solvent effect). |
| Detection | UV at 215 nm | Reference wavelength: Off (or 360 nm). |
| Run Time | 12.0 Minutes | Significant reduction from USP HPLC (33+ mins). |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Description |
| 0.00 | 75 | 25 | Initial | Equilibration |
| 1.00 | 75 | 25 | 6 (Linear) | Isocratic hold |
| 8.00 | 10 | 90 | 6 (Linear) | Elution of homologs/impurities |
| 9.50 | 10 | 90 | 6 (Linear) | Column Wash |
| 9.60 | 75 | 25 | 1 (Step) | Return to Initial |
| 12.00 | 75 | 25 | 6 (Linear) | Re-equilibration |
Visualization of Analytical Logic
The following diagram illustrates the critical decision pathways and chemical logic used to separate Fingolimod from its homologous impurities.
Caption: Logical workflow for overcoming Fingolimod's chemical limitations to achieve separation of homologous impurities.
Impurity Profile & Troubleshooting
Key Related Substances
The method must resolve the parent peak from the following:
-
Impurity A (Acetamide derivative): Often a process intermediate.
-
Impurity B (Heptyl Homolog): Elutes before Fingolimod (shorter chain).
-
Impurity C (Nonyl Homolog): Elutes after Fingolimod (longer chain).
The "Ghost Peak" Phenomenon (Critical Insight)
Issue: During forced degradation studies (specifically base hydrolysis), researchers often observe unknown impurity peaks. Root Cause: If Acetonitrile is used as a co-solvent during base stress testing, it reacts with the primary amine of Fingolimod to form N-acetylated degradation products . Solution: Avoid ACN in stress testing stock solutions; use Methanol or perform hydrolysis in purely aqueous buffers if solubility permits.
System Suitability Criteria (Self-Validating)
To ensure the protocol is valid for every run, the following criteria must be met:
-
Tailing Factor (Fingolimod): NMT 1.5 (Strict UPLC standard) vs USP NMT 2.0.
-
Resolution: NLT 2.0 between Fingolimod and Nonyl Homolog.
-
RSD (Area): NMT 2.0% for 6 replicate injections.
References
-
United States Pharmacopeia (USP). "Fingolimod Hydrochloride Monograph."[8][9] USP-NF.[9] (Official Monograph establishing the baseline for impurity limits). [4]
-
Patel, P. N., et al. (2015).[10][11] "Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR." Journal of Pharmaceutical and Biomedical Analysis. (Source of the ACN-Base interaction insight).
-
Kumar, R. S., et al. (2015).[6][12] "A systematic approach for reversed phase liquid chromatographic method development of fingolimod hydrochloride via design augmentation." Arabian Journal of Chemistry. (Method development strategy). [6]
-
Shimadzu Application News. "Analysis of Fingolimod Hydrochloride According to the USP Monograph." (Application of C18 columns for this specific separation).
Sources
- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 4. scribd.com [scribd.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. Fingolimod HPLC Assay & Impurity Profiling (USP) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. A systematic approach for reversed phase liquid chromatographic method development of fingolimod hydrochloride via design augmentation - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Separation of Fingolimod and Its Key Impurity: A Guide to Stationary Phase Selection
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The robust analytical control of Fingolimod, an essential immunomodulating drug, necessitates the precise separation of the active pharmaceutical ingredient (API) from its process-related impurities. Among these, Fingolimod Impurity 13 presents a notable analytical challenge due to its structural similarity to the parent compound. This application note provides a comprehensive guide to the strategic selection of a high-performance liquid chromatography (HPLC) stationary phase for the effective retention and resolution of Fingolimod and Impurity 13, a critical step in ensuring the quality and safety of this important therapeutic agent.
The Analytical Challenge: Structural Similarities and Their Chromatographic Implications
Fingolimod, chemically known as 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, is a sphingosine-1-phosphate receptor modulator.[1][2] Its structure features a long alkyl chain, a phenyl group, and a polar amino-diol moiety. This compound, on the other hand, is identified as 2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol.[3][4][5] The primary structural difference lies in the length of the alkyl chain attached to the phenyl ring—an octyl group in Fingolimod versus a nonyl group in Impurity 13.
This subtle difference in hydrophobicity, a single methylene group, is the key to their separation. However, the presence of the polar amino-diol group in both molecules introduces a hydrophilic character that can complicate retention on purely non-polar stationary phases. Therefore, the selected stationary phase must offer sufficient hydrophobic interaction to differentiate between the C8 and C9 alkyl chains while also managing the polarity of the shared head group.
Understanding the Players: Physicochemical Properties of Fingolimod and Impurity 13
A thorough understanding of the physicochemical properties of both the analyte and its impurity is paramount for informed stationary phase selection.
| Compound | Chemical Structure | Key Physicochemical Properties |
| Fingolimod | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | Polarity: Amphiphilic, with a non-polar octylphenyl tail and a polar amino-diol head. pKa: The primary amine group imparts a basic character. LogP: Expected to be high due to the long alkyl chain. |
| This compound | 2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol | Polarity: Amphiphilic, structurally very similar to Fingolimod but with slightly increased hydrophobicity due to the nonyl chain. pKa: Similar to Fingolimod due to the identical amino-diol group. LogP: Higher than Fingolimod due to the longer alkyl chain. |
The amphiphilic nature of these compounds suggests that reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the most suitable approach.[6][7] The retention mechanism will primarily be driven by the hydrophobic interactions between the alkylphenyl moieties of the analytes and the stationary phase.[8]
The Stationary Phase Candidates: A Comparative Analysis
The success of the separation hinges on choosing a stationary phase that can exploit the small difference in hydrophobicity between Fingolimod and Impurity 13. Here, we evaluate the most promising candidates.
C18 (Octadecylsilane) Stationary Phase: The Workhorse
-
Mechanism of Action: C18 columns are the most common reversed-phase stationary phases, offering strong hydrophobic interactions due to the long C18 alkyl chains bonded to the silica support.[8][9] Retention is primarily based on the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.[8]
-
Suitability for Fingolimod/Impurity 13 Separation: The high hydrophobicity of a C18 phase is well-suited to retain both Fingolimod and its more non-polar Impurity 13. The longer alkyl chain of Impurity 13 will lead to stronger hydrophobic interactions and thus a longer retention time compared to Fingolimod. Several reported HPLC methods for Fingolimod utilize C18 columns, demonstrating its applicability.[1][10][11]
-
Considerations: Standard C18 columns can sometimes exhibit poor retention for polar compounds in highly aqueous mobile phases due to a phenomenon known as "phase dewetting" or "hydrophobic collapse".[9][12][13] While the long alkyl chains of Fingolimod and its impurity mitigate this risk, it's a factor to consider during method development, especially if a high percentage of aqueous mobile phase is required to elute other, more polar impurities.
C8 (Octylsilane) Stationary Phase: A Less Retentive Alternative
-
Mechanism of Action: Similar to C18, C8 phases operate on the principle of hydrophobic interaction, but with shorter C8 alkyl chains.[9] This results in a less hydrophobic and consequently less retentive stationary phase compared to C18.
-
Suitability for Fingolimod/Impurity 13 Separation: A C8 column could be a viable option, particularly if the retention times on a C18 column are excessively long. The reduced hydrophobicity might require a mobile phase with a lower organic content to achieve adequate retention. A reported stability-indicating HPLC method for Fingolimod successfully employed a C8 column.[10][14][15]
-
Considerations: The lower retentivity of a C8 phase might lead to a smaller difference in retention times between Fingolimod and Impurity 13, potentially compromising resolution. Careful optimization of the mobile phase composition would be crucial.
Phenyl-Hexyl Stationary Phase: Introducing Aromatic Selectivity
-
Mechanism of Action: Phenyl-Hexyl phases offer a mixed-mode retention mechanism. They provide hydrophobic interactions via the hexyl chains and π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[16][17][18][19][20] This can lead to unique selectivity, especially for compounds containing aromatic rings.
-
Suitability for Fingolimod/Impurity 13 Separation: Both Fingolimod and Impurity 13 contain a phenyl ring, making them candidates for interaction with a phenyl-based stationary phase. The π-π interactions could provide an additional dimension of selectivity beyond simple hydrophobicity, potentially enhancing the separation. This phase is particularly useful for separating aromatic and unsaturated compounds.[20]
-
Considerations: The dominant retention mechanism (hydrophobic vs. π-π) can be influenced by the choice of organic modifier in the mobile phase. For instance, methanol can enhance π-π interactions, while acetonitrile may suppress them.[18] This provides an extra parameter for method optimization.
Cyano (CN) Stationary Phase: A Polar-Embedded Option
-
Mechanism of Action: Cyano phases are considered moderately polar and can be used in both normal-phase and reversed-phase modes.[21][22][23][24] In reversed-phase, the cyano group provides a different selectivity compared to alkyl phases due to dipole-dipole interactions.
-
Suitability for Fingolimod/Impurity 13 Separation: While less hydrophobic than C18 or C8, a cyano column could offer a unique selectivity profile. The polar cyano group might interact with the polar amino-diol moiety of the analytes, while the propyl spacer provides some hydrophobic interaction. This could be advantageous if co-eluting impurities are an issue with more traditional reversed-phase columns.
-
Considerations: Cyano columns are generally less retentive for non-polar compounds in reversed-phase mode.[22] Achieving sufficient retention for Fingolimod and Impurity 13 might require a mobile phase with a very high aqueous content, which could lead to other challenges.
Proposed Experimental Protocol for Stationary Phase Screening and Method Development
This protocol outlines a systematic approach to selecting and optimizing the stationary phase for the separation of Fingolimod and Impurity 13.
Preparation of Standards and Samples
-
Standard Solutions: Prepare individual stock solutions of Fingolimod and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From these, prepare a mixed working standard solution containing both analytes at a concentration suitable for UV detection (e.g., 10-50 µg/mL).
-
Sample Solution: Prepare a solution of the Fingolimod drug substance or product at a concentration that will allow for the detection of impurities at the desired level (e.g., 0.1%).
Initial Stationary Phase Screening
The following workflow is recommended for efficiently screening the candidate stationary phases.
Caption: Workflow for stationary phase screening and method optimization.
Recommended Initial Chromatographic Conditions
The following table provides a starting point for the screening experiments.
| Parameter | Recommended Starting Condition | Rationale |
| Columns | 1. C18, 4.6 x 150 mm, 5 µm 2. C8, 4.6 x 150 mm, 5 µm 3. Phenyl-Hexyl, 4.6 x 150 mm, 5 µm 4. Cyano, 4.6 x 150 mm, 5 µm | Standard column dimensions for initial screening. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Acidic pH will ensure the primary amine of Fingolimod and its impurity is protonated, leading to better peak shape and avoiding interactions with residual silanols on the silica surface. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. Screening with both can reveal differences in selectivity. |
| Gradient | 20-80% B over 20 minutes | A generic gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A slightly elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 220 nm or as per literature[11] | Fingolimod has a chromophore suitable for UV detection. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Data Evaluation and Optimization
-
Retention Factor (k'): Aim for k' values between 2 and 10 for both analytes to ensure they are well-retained and separated from the void volume.
-
Resolution (Rs): The primary goal is to achieve a resolution of >1.5 between the Fingolimod and Impurity 13 peaks.
-
Peak Asymmetry (Tailing Factor): Aim for a tailing factor between 0.8 and 1.5 for symmetrical peaks.
-
Optimization: Based on the initial screening results, select the most promising stationary phase(s). Further optimize the separation by adjusting the mobile phase pH, the gradient slope, and the organic modifier. For the Phenyl-Hexyl column, systematically compare the selectivity offered by acetonitrile and methanol.
Conclusion and Recommendations
The selection of an appropriate stationary phase is a cornerstone of developing a robust and reliable HPLC method for the analysis of Fingolimod and its impurities. Based on the physicochemical properties of Fingolimod and Impurity 13, a C18 stationary phase is the most logical starting point and has the highest probability of success due to its strong hydrophobic retentivity, which is necessary to differentiate between the octyl and nonyl side chains.
A Phenyl-Hexyl phase represents an excellent secondary option, offering the potential for alternative selectivity through π-π interactions, which could be invaluable if co-elution with other impurities is observed on a C18 column. C8 and Cyano phases are less likely to provide the necessary retention and resolution but can be considered if the primary candidates fail to yield a satisfactory separation.
A systematic screening approach, as outlined in this guide, coupled with a thorough understanding of the underlying chromatographic principles, will enable the development of a stability-indicating method that ensures the quality and purity of Fingolimod.
References
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]
-
A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. PMC. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
C18: Most Popular RP Stationary Phase. Phenomenex. Available from: [Link]
-
The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Journal of Chromatography & Separation Techniques. Available from: [Link]
-
What are C18 HPLC columns? GL Sciences. Available from: [Link]
-
RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FINGOLIMOD IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution B. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns. Journal of Chromatographic Science. Available from: [Link]
-
Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. MedCrave online. Available from: [Link]
-
A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Understanding Chromatography - How does HPLC work to separate components of a mixture? LC Services. Available from: [Link]
-
AccuSil Cyano Columns. Column Technology. Available from: [Link]
-
Phenyl Column Mystery. Pharma Growth Hub. Available from: [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available from: [Link]
-
Cyano-modified molecular cage silica gel stationary phase: Multi-functional chromatographic performance by high-performance liquid chromatography. PubMed. Available from: [Link]
-
Phenyl-Hexyl - HPLC. Advanced Materials Technology. Available from: [Link]
-
Cyano Column. GL Sciences. Available from: [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. Available from: [Link]
-
SepaxHP-Cyano Column Manual. Sepax Technologies, Inc. Available from: [Link]
-
InertSustain Cyano Column. GL Sciences. Available from: [Link]
-
Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. PubMed. Available from: [Link]
-
EC HPLC column (analytical), NUCLEOSHELL Phenyl-Hexyl, 2.7 µm, 150x4 mm. MACHEREY-NAGEL. Available from: [Link]
-
Fingolimod Hydrochloride - Impurity C. Pharmaffiliates. Available from: [Link]
-
Fingolimod EP Impurity C. Veeprho. Available from: [Link]
-
Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Der Pharma Chemica. Available from: [Link]
-
CHEMISTRY REVIEW(S). accessdata.fda.gov. Available from: [Link]
-
Fingolimod-impurities. Pharmaffiliates. Available from: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Fingolimod EP Impurity C | 746594-44-5 [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. waters.com [waters.com]
- 7. longdom.org [longdom.org]
- 8. C18: Most Popular RP Stationary Phase [phenomenex.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior - MedCrave online [medcraveonline.com]
- 16. Ascentis® Express Phenyl Hexyl Columns for U/HPLC [sigmaaldrich.com]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. hplc.eu [hplc.eu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. NUCLEOSHELL Phenyl-Hexyl–HPLC columns–MACHEREY-NAGEL | MACHEREY-NAGEL [mn-net.com]
- 21. columntechnology.com [columntechnology.com]
- 22. glsciences.eu [glsciences.eu]
- 23. sepax-tech.com [sepax-tech.com]
- 24. glsciencesinc.com [glsciencesinc.com]
Application Note: Optimizing UV Detection for High-Sensitivity Analysis of Fingolimod Impurity 13
Abstract & Introduction
1.1. Overview Fingolimod (FTY720) is an immunomodulating drug primarily used in the treatment of multiple sclerosis.[1] As with any active pharmaceutical ingredient (API), the rigorous identification and quantification of impurities are critical for ensuring drug safety and efficacy, as mandated by regulatory bodies like the ICH. This application note provides a detailed protocol for determining the optimal UV detection wavelength to achieve maximum sensitivity for Fingolimod Impurity 13, a known process-related impurity.
1.2. The Challenge of Impurity Detection Impurity profiling often involves detecting trace-level analytes in the presence of a much larger API peak. The sensitivity of an HPLC-UV method is directly proportional to the molar absorptivity of the analyte at the chosen detection wavelength. Therefore, selecting a wavelength that corresponds to the absorbance maximum (λmax) of the impurity is paramount for accurate quantification and achieving low limits of detection (LOD) and quantification (LOQ).
1.3. Spectroscopic Properties of Fingolimod and its Impurities Fingolimod and its Impurity 13, Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate, share the same primary chromophore: a 4-octylphenyl group.[2][3] This substituted benzene ring is responsible for their UV absorbance. Alkyl-substituted benzene derivatives typically exhibit a strong absorbance band (the E2 band) in the far UV region (around 200-220 nm) and a much weaker, structured band (the B band) around 260-270 nm. For trace analysis, monitoring in the high-energy E2 band region is essential for maximizing the signal-to-noise ratio. While many established methods for Fingolimod analysis utilize wavelengths such as 215 nm or 220 nm[1][2][4][5][6], experimental verification of the λmax using a photodiode array (PDA) detector is the most robust approach to method development. A PDA detector acquires the full UV-Vis spectrum for all points in a chromatogram, providing empirical data to select the ideal wavelength for each analyte without repeated injections.[7]
Experimental Design & Rationale
This guide details a two-part experimental workflow. First, we will acquire the full UV spectra of both Fingolimod and Impurity 13 to empirically determine their respective λmax values. Second, we will perform a sensitivity comparison to demonstrate the practical impact of wavelength selection on the signal-to-noise ratio of Impurity 13.
Logical Workflow: From Structure to Sensitivity
The following diagram illustrates the scientific rationale underpinning this protocol. The chemical structure dictates the UV absorbance properties, which in turn determine the optimal parameters for a high-sensitivity HPLC method.
Caption: Relationship between chemical structure and analytical sensitivity.
Materials & Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and Photodiode Array (PDA) detector.[8] |
| Analytical Column | C18 reverse-phase column (e.g., Purospher® STAR RP-18, 150 x 3.0 mm, 3 µm).[9] |
| Reference Standards | Fingolimod Hydrochloride, this compound. |
| Reagents | Acetonitrile (HPLC Grade), Phosphoric Acid (ACS Grade), Water (HPLC Grade). |
| Mobile Phase A | 0.1% Phosphoric Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v).[1] |
Protocol 1: Determination of Absorbance Maxima (λmax)
Objective: To experimentally identify the wavelength of maximum UV absorbance for Fingolimod and this compound using an HPLC-PDA system.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a stock solution of Fingolimod HCl at approximately 0.5 mg/mL in the diluent.
-
Prepare a stock solution of this compound at approximately 0.1 mg/mL in the diluent. Rationale: A lower concentration is used for the impurity to better simulate analytical conditions, but it must be high enough to yield a strong UV signal for accurate spectrum acquisition.
-
From these stocks, prepare a working solution containing both Fingolimod (~50 µg/mL) and Impurity 13 (~5 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase
-
Mobile Phase: Gradient elution using Mobile Phase A (0.1% H₃PO₄ in H₂O) and B (Acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 25.0 90 30.0 90 30.1 30 | 35.0 | 30 |
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
PDA Detector: Scan range 190-400 nm.
-
-
Data Acquisition & Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the working solution containing both analytes.
-
Using the chromatography data system (CDS) software, identify the chromatographic peaks for Fingolimod and Impurity 13 based on their retention times.
-
For each peak, extract the full UV spectrum from the PDA data. Ensure the spectrum is taken from the peak apex for the highest quality data.
-
Record the wavelength that corresponds to the maximum absorbance (λmax) for each compound.
-
Workflow Diagram: λmax Determination
Caption: Experimental workflow for identifying λmax.
Expected Results & Discussion
Based on the 4-octylphenyl chromophore and published analytical methods, the λmax for both Fingolimod and Impurity 13 is expected to be in the far-UV region.
Table 1: Expected UV Absorbance Maxima
| Compound | Expected λmax Region | Commonly Used Wavelengths |
| Fingolimod | 210 - 225 nm | 215 nm, 220 nm, 238 nm[1][10] |
| This compound | 210 - 225 nm | Not specified, but expected to be similar to Fingolimod. |
The most sensitive wavelength for Impurity 13 will be its experimentally determined λmax. While the parent drug and the impurity share a chromophore, minor shifts in λmax can occur due to the influence of different auxochromes (the non-absorbing groups attached to the chromophore). Therefore, relying solely on the API's λmax is not advisable for optimizing impurity detection. The data consistently points to the lower UV range providing the best sensitivity. For instance, methods have been developed using wavelengths as low as 198 nm and 210 nm to maximize response.[11][12]
Protocol 2: Method Sensitivity Comparison
Objective: To quantitatively demonstrate the increase in sensitivity for Impurity 13 when using its determined λmax compared to a non-optimal wavelength.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a dilute solution of this compound at a concentration near its expected limit of quantification (e.g., 0.1 - 0.5 µg/mL).
-
-
Chromatographic Conditions:
-
Use the identical HPLC method as described in Protocol 1.
-
-
Data Acquisition & Analysis:
-
Inject the dilute Impurity 13 standard three times.
-
From the same set of injections, process the data at two different wavelengths:
-
Wavelength 1: The experimentally determined λmax from Protocol 1 (e.g., 215 nm).
-
Wavelength 2: A non-optimal wavelength, such as 260 nm (representative of the weaker B-band).
-
-
For each chromatogram at each wavelength, measure the peak height of Impurity 13 and the noise of the baseline in a representative region near the peak.
-
Calculate the Signal-to-Noise (S/N) ratio for each injection using the formula: S/N = 2 x (Peak Height / Baseline Noise) .
-
Average the S/N ratios for the triplicate injections at each wavelength.
-
Data Presentation
The results should be summarized in a clear table to highlight the difference in sensitivity.
Table 2: Comparison of Signal-to-Noise (S/N) for Impurity 13 at Different Wavelengths
| Detection Wavelength | Average Peak Height | Baseline Noise | Average S/N Ratio |
| λmax (e.g., 215 nm) | (Insert experimental value) | (Insert experimental value) | (Calculate S/N) |
| 260 nm | (Insert experimental value) | (Insert experimental value) | (Calculate S/N) |
Discussion of Results: The S/N ratio is expected to be significantly higher at the λmax. This directly translates to a lower limit of detection and a more robust and reliable method for quantifying trace impurities. This self-validating step confirms that the wavelength chosen in Protocol 1 provides the best possible performance for this specific analytical challenge.
Conclusion
For optimal sensitivity in the analysis of this compound, the UV detection wavelength must be set to its specific absorbance maximum (λmax). This value should be determined empirically using a photodiode array detector. Based on its chemical structure and existing literature for the parent compound, this wavelength is anticipated to be in the 210-225 nm range. Setting the detector to this optimized wavelength, as opposed to a generic or non-optimal value, will drastically improve the signal-to-noise ratio, thereby enhancing the accuracy, precision, and reliability of the analytical method for impurity quantification.
References
-
Ulusoy, H. İ., et al. (2024). Sensitive, reliable and simultaneous determination of Fingolimod and Citalopram drug molecules used in multiple sclerosis treatment based on magnetic solid phase extraction and HPLC-PDA. Journal of Chromatography B, 1240, 124071. Retrieved from [Link]
-
FDA. (2010). CHEMISTRY REVIEW(S). Accessdata.fda.gov. Retrieved from [Link]
-
Bindu, G. H., & Annapurna, M. M. (2014). A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug. Research Journal of Pharmacy and Technology, 7(1). Retrieved from [Link]
-
Maruthi Raju, P., et al. (2020). Rapid Determination of Fingolimod Hydrochloride-Related Substances and Degradation Products in API and Pharmaceutical Dosage Forms by Use of a Stability-Indicating UPLC Method. ResearchGate. Retrieved from [Link]
-
Kotla, N. R., et al. (2014). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 6(2), 335-342. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of free HSA and HSA-Fingolimod complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Shows spectrum for standard of Fingolimod Method validation. Retrieved from [Link]
-
Zarghi, A., et al. (2012). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(4), 937–945. Retrieved from [Link]
-
Kaila, H. O., et al. (2014). Analytical Method Development and Validation of Fingolimod in Bulk Drug by Spectrophotometric Method as Per ICH Guidelines. Asian Journal of Research in Chemistry, 7(1). Retrieved from [Link]
-
Said, R., et al. (2016). Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior. MedCrave Online. Retrieved from [Link]
-
ResearchGate. (2016). Analytical Method Development and Validation of Fingolimod in Bulk Drug by Spectrophotometric Method as Per ICH Guidelines. Retrieved from [Link]
- Google Patents. (2015). US9056813B2 - Process for preparation of fingolimod.
-
Spincotech. (n.d.). Photodiode Array Detector. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fingolimod-impurities. Retrieved from [Link]
-
Ovid. (n.d.). Forced degradation of fingolimod. Retrieved from [Link]
-
Asian Publication Corporation. (2018). Spectrophotometric Determination of Fingolimod in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Fingolimod Hydrochloride According to the USP Monograph 1745. Retrieved from [Link]
-
ResearchGate. (2012). Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. klivon.com [klivon.com]
- 4. researchgate.net [researchgate.net]
- 5. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodiode Array Detector - Spincotech [spincotech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sensitive, reliable and simultaneous determination of Fingolimod and Citalopram drug molecules used in multiple sclerosis treatment based on magnetic solid phase extraction and HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior - MedCrave online [medcraveonline.com]
- 12. US9056813B2 - Process for preparation of fingolimod - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Fingolimod & Impurity Resolution
Case Reference: FTY720-RES-OPT
Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Logic
The Challenge:
Fingolimod (FTY720) is an amino-diol with a highly hydrophobic octylphenyl tail. This amphiphilic structure creates a "perfect storm" for chromatographic difficulties: the amine group (
"Impurity 13" Context:
While "Impurity 13" is likely an internal designation, in high-performance liquid chromatography (HPLC) of Fingolimod, the most persistent resolution challenges arise from hydrophobic structural isomers (e.g., 2-phenethyl or 3-phenethyl analogs) or homologs (e.g., heptyl or decyl chains). This guide treats Impurity 13 as a Critical Hydrophobic Analog requiring optimization of selectivity (
Diagnostic Workflow (Visual)
Figure 1: Diagnostic decision tree for isolating the root cause of resolution loss between Fingolimod and hydrophobic impurities.
Troubleshooting Guides (Q&A)
Module A: The "Amine Tailing" Effect
Q: My Fingolimod peak has a tailing factor > 1.8, which is masking Impurity 13. How do I fix this?
The Science:
Fingolimod contains a primary amine.[1] On standard silica columns, residual silanol groups (
The Protocol:
-
pH Suppression: You must operate at pH 2.5 – 3.0 .
-
Why? At pH < 3, surface silanols are protonated (
) and neutral, preventing interaction with the drug's amine group [1, 2]. -
Reagent: Use Potassium Dihydrogen Phosphate (
) adjusted with Orthophosphoric Acid.[2] Avoid weak organic acids (like acetic acid) if they don't provide enough buffer capacity at pH 3.0.
-
-
Ionic Strength: Increase buffer concentration to 25–50 mM .
-
Why? Higher ionic strength masks any remaining active sites on the silica surface.
-
-
Stationary Phase: If using a traditional C18 (Type A silica), switch to a High-Purity Type B Silica or a Hybrid Particle (e.g., Waters XBridge/HSS or Agilent Zorbax Eclipse Plus) . These have significantly fewer free silanols.
Module B: Optimizing Selectivity ( )
Q: The peaks are symmetric, but they co-elute (Resolution < 1.0). Gradient changes aren't helping. What now?
The Science:
If Impurity 13 is a structural isomer (e.g., Phenethyl analog), its hydrophobicity is nearly identical to Fingolimod. Changing the gradient slope affects retention (
The Protocol:
-
Temperature Effect: Lower the column temperature to 25°C or 20°C .
-
Mechanism:[][4] Higher temperatures increase molecular motion, "blurring" the subtle steric differences between isomers. Lower temperatures "freeze" the molecules into specific conformations, often improving the separation of rigid isomers [3].
-
-
Stationary Phase Switch:
-
Current: C18 (Hydrophobic interaction only).
-
Proposed: Phenyl-Hexyl or Pentafluorophenyl (PFP) .
-
Mechanism:[4] Fingolimod has an aromatic ring.[] Phenyl phases engage in
interactions. If Impurity 13 has a modification on the ring or a different spatial arrangement of the ring, the Phenyl column will discriminate this far better than a C18.
-
Module C: Gradient Shallowing
Q: Impurity 13 elutes on the upslope of Fingolimod. How do I mechanically separate them?
The Science: This is an "Isocratic Hold" candidate. If the impurity elutes immediately before the main peak, the gradient is likely compressing them.
The Protocol:
-
Determine the elution %B of Fingolimod (e.g., it elutes at 60% B).
-
Insert a shallow gradient step or isocratic hold at 5% below that point.
-
Example: Ramp to 55% B, hold for 5 minutes, then resume ramp. This flattens the chromatographic space exactly where the separation needs to occur, effectively increasing the peak capacity for that specific region.
-
Optimized Experimental Protocol (The "Gold Standard")
This protocol is synthesized from USP guidelines and stability-indicating method best practices [1, 2]. It is designed to resolve the Phenethyl analogs and Heptyl/Decyl homologs.
Method Parameters
| Parameter | Specification | Notes |
| Column | C18, 150 x 3.0 mm, 3 µm | Recommended: Merck Purospher STAR RP-18 or Waters XSelect CSH C18. |
| Mobile Phase A | 20 mM | Adjust pH with dilute Phosphoric Acid. Filter through 0.22 µm. |
| Mobile Phase B | Acetonitrile (100%) | High quality HPLC/Gradient grade. |
| Flow Rate | 1.0 mL/min | Adjust for column diameter (e.g., 0.5 mL/min for 2.1mm ID). |
| Temperature | 30°C | Tightly controlled (± 0.5°C). |
| Detection | UV @ 215 nm or 220 nm | Fingolimod lacks strong chromophores; low UV is required. |
| Injection Vol | 10 µL | Ensure sample diluent matches initial mobile phase to prevent solvent effects. |
Gradient Profile (Linear)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 70 | 30 | Equilibration |
| 5.0 | 70 | 30 | Isocratic Hold (Polar Impurities) |
| 25.0 | 10 | 90 | Critical Separation Zone |
| 30.0 | 10 | 90 | Wash |
| 31.0 | 70 | 30 | Re-equilibration |
Critical Separation Mechanism (Visual)
Figure 2: Mechanistic view of the separation. Low pH neutralizes silanols, forcing the separation to rely solely on hydrophobic interaction with the C18 ligands.
References
-
United States Pharmacopeia (USP). Monograph: Fingolimod Hydrochloride. USP43-NF38.[5] (Standardizes the use of C18 columns and phosphate buffers for impurity profiling).
-
Sigma-Aldrich (Merck). Fingolimod HPLC Assay & Impurity Profiling (USP). (Detailed application note on separating homologs and phenethyl analogs using Purospher STAR columns).
-
Dolan, J. W. Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Authoritative guide on using temperature to resolve structural isomers).
-
Research Journal of Pharmacy and Technology. A New stability indicating liquid chromatographic method for the quantification of Fingolimod. (Validation data regarding stress degradation and impurity separation).
Sources
Technical Support Center: Precision Trace Analysis of Fingolimod Impurity 13
Executive Summary: The "Low-UV" Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing high baseline noise or drift that is masking the quantification of Fingolimod Impurity 13 .
The Core Problem: Fingolimod and its process intermediates (like Impurity 13) lack strong chromophores. Standard analysis relies on UV detection at 215–220 nm . At this wavelength, the baseline is hypersensitive to:
-
Mobile Phase Absorbance: Solvents and additives (like Phosphoric Acid) absorb light here, creating high background.
-
Pump Pulsations: Minor flow irregularities manifest as rhythmic noise.
-
System Contamination: "Ghost peaks" from previous runs or contaminated aqueous reservoirs.
This guide provides a root-cause analysis and self-validating protocols to stabilize your baseline and achieve the Signal-to-Noise (S/N) ratio required for trace analysis (< 0.05% reporting thresholds).
Diagnostic Workflow: Isolating the Noise Source
Before modifying your chemistry, you must identify if the noise is Electronic , Hydraulic , or Chemical .
Workflow Diagram: Noise Source Isolation
Caption: Figure 1. Step-by-step isolation logic to distinguish between detector electronics, pump mechanics, and chemical background noise.
Critical Chemistry: Mobile Phase Optimization
Impurity 13 is a polar, acidic intermediate. The standard USP method uses 0.1% Phosphoric Acid .[1] While effective for pH control, phosphoric acid quality is the #1 cause of baseline noise at 215 nm.
The "Transparency" Protocol
To detect Impurity 13 at trace levels, you must minimize the UV cutoff of your mobile phase.
| Component | Standard Grade | Required Grade for Trace Analysis | Why? (The Causality) |
| Acetonitrile | HPLC Grade | LC-MS Grade or Far-UV Grade | Standard HPLC grade has significant absorbance at <220 nm, causing drifting baselines during gradients. |
| Water | 18.2 MΩ | TOC < 5 ppb | High Total Organic Carbon (TOC) creates "ghost peaks" that co-elute with trace impurities. |
| Additive | 85% H3PO4 (AR) | Solid KH2PO4 (HPLC Grade) | Liquid phosphoric acid often contains UV-absorbing metallic impurities. High-purity solid phosphate salts are cleaner. |
| Filter | Nylon 0.45 µm | PVDF or PTFE 0.2 µm | Nylon membranes can leach UV-absorbing extractables into the mobile phase. |
Q: Why does my baseline drift upward during the gradient?
A: This is the "Gradient Absorbance Mismatch." As the % Organic increases, the refractive index and UV absorbance change.
-
The Fix: Balance the absorbance of Mobile Phase A (Aqueous) and B (Organic).[2]
-
If MP-A is 0.1% Phosphoric Acid, add a small amount of the acid (e.g., 0.08%) to the Acetonitrile (MP-B) or reduce the acid concentration in MP-A to the minimum required for pH buffering (e.g., 0.05%).
-
Goal: Make the UV absorbance of A and B identical at 215 nm.
-
Hardware Configuration for Impurity 13
Impurity 13 (2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid) is more polar than Fingolimod. It elutes early, often in the "noise zone" of the void volume.
System Suitability Optimization
1. Pump Mixing (The Ripple Effect)
At 215 nm, incomplete mixing of water and acetonitrile creates "mixing noise" (sinusoidal baseline).
-
Action: Install a static mixer with a larger volume (e.g., 350 µL) if your system dwell volume allows. This homogenizes the solvent packets before they reach the column, smoothing the UV baseline.
2. Detector Settings
-
Wavelength: 215 nm (Bandwidth: 4 nm).
-
Reference Wavelength: OFF .
-
Why? Many users set a reference at 360 nm. However, if the impurity has any absorbance at the reference wavelength, or if the mobile phase changes refractive index, using a reference can inject noise into the signal.
-
-
Response Time: Increase from 0.5s to 1.0s or 2.0s .
-
Trade-off: This smooths high-frequency noise but widens peaks. Since Impurity 13 is a trace impurity, slight widening is acceptable to gain S/N ratio.
-
Experimental Protocol: Enhanced USP Method
This protocol modifies the standard USP conditions to specifically target the resolution of polar Impurity 13 while suppressing noise.
Method Parameters
-
Column: C18, 150 x 3.0 mm, 3 µm (High aqueous stability required).
-
Recommendation: Use a "Polar-Embedded" C18 to improve the peak shape of the acidic Impurity 13.
-
-
Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) in Water (Filtered 0.2 µm).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Gradient Profile for Baseline Stability
Standard gradients often ramp too fast, causing baseline humps. Use this "Isocratic Hold" strategy:
| Time (min) | % MP-B | Description |
| 0.0 - 2.0 | 25% | Initial Hold: Stabilizes baseline before the impurity elutes. |
| 2.0 - 15.0 | 25% -> 80% | Shallow Ramp: Elutes Impurity 13 and Fingolimod slowly. |
| 15.0 - 20.0 | 80% | Wash: Removes highly non-polar contaminants. |
| 20.1 - 25.0 | 25% | Re-equilibration: Critical for preventing drift in the next run. |
Impurity 13 Logic Flow
Caption: Figure 2. Mechanism of action for separating the polar Impurity 13 using a modified stationary phase interaction.
FAQ: Troubleshooting Specific Scenarios
Q: I see a negative peak right before Impurity 13. Is this interfering? A: Yes. This is likely the "solvent plug" or a mismatch between your sample diluent and the mobile phase.
-
Fix: Dissolve your sample in the starting mobile phase (25% ACN / 75% Buffer). Do not dissolve in 100% Methanol or ACN, as the strong solvent effect will distort the early-eluting Impurity 13 peak.
Q: My baseline has a "sawtooth" pattern. What is this? A: This is classic pump cycling noise. It happens when the pump piston moves and the check valve doesn't seal instantly.
-
Fix: Purge the pump with hot water (60°C) to dissolve any precipitated phosphate salts in the check valves. If it persists, replace the check valves.
Q: Can I use TFA instead of Phosphoric Acid? A: Avoid if possible. While TFA gives sharp peaks, it absorbs strongly at 215 nm (UV Cutoff ~210 nm). This will cause a massive baseline drift (up to 100 mAU) during the gradient, obliterating the signal for trace Impurity 13. If you must use TFA, use "Spectrophotometric Grade" TFA and limit concentration to 0.05%.
References
-
Der Pharma Chemica. Synthesis and Characterisation of Fingolimod Impurities. 2011, 3(4): 235-246. (Detailed structural analysis of impurities including polar intermediates). [Link]
-
Agilent Technologies. Eliminating Baseline Problems in HPLC. Technical Overview.[3][4][5][6][7] [Link]
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. (Guidance on mobile phase absorbance matching). [Link]
Sources
- 1. Fingolimod HPLC Assay & Impurity Profiling (USP) [sigmaaldrich.com]
- 2. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 3. scribd.com [scribd.com]
- 4. shimadzu.com [shimadzu.com]
- 5. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to Address Detector Noise in HPLC Systems [eureka.patsnap.com]
Addressing stability issues of Fingolimod Impurity 13 in solution
Technical Support Center: Fingolimod Impurity 13
Welcome to the dedicated support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Our goal is to provide you with practical, scientifically-grounded troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability of this compound in solution. The guidance provided is based on the chemical structure of the impurity and the known degradation pathways of the parent compound, Fingolimod.
Q1: My analytical results for this compound are inconsistent, showing a decrease in peak area over a short period. What could be the cause?
A1: Inconsistent analytical results, particularly a diminishing peak area for this compound, strongly suggest degradation of the compound in your prepared solution. This compound, with the chemical name Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate, possesses an ester functional group, which is susceptible to hydrolysis.[1] This is a primary degradation pathway to consider. Additionally, the parent drug, Fingolimod, has been shown to be unstable under certain conditions, which can provide clues to the potential instability of its impurities.[2][3]
Troubleshooting Steps:
-
Evaluate Solvent Choice: The solvent system is critical. The use of acetonitrile as a co-solvent in forced degradation studies of Fingolimod under basic conditions has been shown to lead to the formation of acetylated degradation products.[3][4] While Impurity 13 is not Fingolimod, this highlights the potential for solvent interaction.
-
Control pH: The pH of your solution is a critical factor. Basic conditions can catalyze the hydrolysis of the ester group in this compound. Ensure your diluent is neutral or slightly acidic. The United States Pharmacopeia (USP) monograph for Fingolimod Hydrochloride utilizes a mobile phase containing 0.1% phosphoric acid, indicating that an acidic environment is suitable for the analysis of Fingolimod and its impurities.[5]
-
Temperature and Light Exposure: Elevated temperatures can accelerate degradation. Prepare and store your solutions at controlled room temperature or refrigerated (2-8 °C) when not in use.[6] Fingolimod has also demonstrated sensitivity to light, so protecting your solutions from light is a prudent measure.[7]
Q2: I am observing a new, unknown peak appearing in my chromatogram as the peak for this compound decreases. What might this new peak be?
A2: The appearance of a new peak that grows as the Impurity 13 peak diminishes is a classic sign of degradation. Given the structure of this compound, the most probable degradation product is the carboxylic acid formed from the hydrolysis of the ethyl ester.
Potential Degradation Pathway:
Caption: Potential hydrolysis of this compound.
Troubleshooting and Identification:
-
Mass Spectrometry (MS) Analysis: If your HPLC system is coupled to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the new peak. The expected molecular weight of the carboxylic acid degradant (C19H31NO3) is 321.46 g/mol .
-
Forced Degradation Study: To confirm this hypothesis, you can perform a controlled forced degradation study. Exposing a solution of this compound to mild basic conditions (e.g., 0.01 M NaOH) and monitoring the chromatogram should show an accelerated decrease in the Impurity 13 peak and a corresponding increase in the new peak.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Proper storage is paramount to maintaining the integrity of your this compound solutions. Based on general best practices for handling pharmaceutical standards and the known sensitivities of Fingolimod, the following conditions are recommended.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential hydrolytic and oxidative degradation. |
| Light | Protected from light (Amber vials) | Fingolimod has shown photosensitivity, which may extend to its impurities.[7] |
| pH of Solvent | Neutral to slightly acidic (pH 3-6) | Avoids base-catalyzed hydrolysis of the ester functional group. |
| Container | Tightly sealed containers | Prevents solvent evaporation and exposure to atmospheric moisture and oxygen. |
| Duration | Prepare fresh solutions daily if possible. | For longer-term storage, qualify the stability in your specific diluent. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a standardized method for preparing a stock solution of this compound, designed to minimize degradation.
Materials:
-
This compound standard (neat)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks
-
Calibrated analytical balance
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed standard to a Class A volumetric flask. Add a small amount of acetonitrile to dissolve the compound completely.
-
Dilution: Dilute to the final volume with a pre-mixed diluent of acetonitrile and water (e.g., 50:50 v/v). Ensure the final solution is clear and free of particulates.
-
Storage: Store the stock solution in a tightly sealed amber vial at 2-8 °C.
Caption: Workflow for preparing this compound solution.
References
-
Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod . Frontiers in Pharmacology. Available from: [Link]
-
Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines . Analytix Reporter. Available from: [Link]
-
Fingolimod Impurities and Related Compound . Veeprho Pharmaceuticals. Available from: [Link]
-
Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances . Der Pharma Chemica. Available from: [Link]
-
Forced degradation of fingolimod . Ovid. Available from: [Link]
-
A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug . Research Journal of Pharmacy and Technology. Available from: [Link]
-
Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR . PubMed. Available from: [Link]
-
Proposed degradation pathway for oxidation and base degradation . ResearchGate. Available from: [Link]
-
A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms . PMC. Available from: [Link]
-
Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod . PMC. Available from: [Link]
-
Forced degradation of fingolimod: Effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and (1)H NMR . ResearchGate. Available from: [Link]
-
Fingolimod . European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
-
CHEMISTRY REVIEW(S) . accessdata.fda.gov. Available from: [Link]
-
Fingolimod Impurities Manufacturers & Suppliers . Daicel Pharma Standards. Available from: [Link]
-
Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis . Der Pharma Chemica. Available from: [Link]
-
Fingolimod-impurities . Pharmaffiliates. Available from: [Link]
-
Structural and stability effects of phosphorylation: Localized structural changes in phenylalanine hydroxylase . PMC. Available from: [Link]
-
Phosphorylation in protein-protein binding: effect on stability and function . PMC. Available from: [Link]
-
Efficient Method for the Synthesis of Fingolimod and Impurities . Der Pharma Chemica. Available from: [Link]
-
Physicochemical mechanisms of protein regulation by phosphorylation . Frontiers. Available from: [Link]
-
Effect of Phosphorylation on the Structure and Emulsification Properties of Different Fish Scale Gelatins . MDPI. Available from: [Link]
-
Impact of phosphorylation on thermal stability of proteins . bioRxiv.org. Available from: [Link]
Sources
- 1. This compound | 882691-14-7 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. ovid.com [ovid.com]
- 4. Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines | Separation Science [sepscience.com]
- 6. Fingolimod Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery Rates for Fingolimod Impurity 13
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for Fingolimod analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery rates for Fingolimod Impurity 13. As Senior Application Scientists, we have designed this resource to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your method development and troubleshooting activities.
This compound: A Primer
This compound is identified as Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate. Its structure contains two key functional groups that can influence its stability and chromatographic behavior: a primary amine, similar to the parent Fingolimod molecule, and an ethyl ester. Understanding the reactivity of these groups is fundamental to troubleshooting recovery issues.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common and often overlooked causes of low analyte recovery. Start your troubleshooting here.
Q1: I'm seeing low recovery even when injecting a fresh standard. Could my choice of diluent be the problem?
A: Absolutely. The choice of sample diluent is critical. Fingolimod and its related compounds are sparingly soluble in purely aqueous solutions but soluble in organic solvents like ethanol, methanol, and acetonitrile.[1] If your diluent is too weak (i.e., too aqueous), the impurity may not be fully dissolved, leading to lower-than-expected injection concentrations. Furthermore, a significant mismatch between your sample diluent and the initial mobile phase composition can lead to poor peak shape and inaccurate integration.
Quick-Fix Protocol:
-
Prepare your Impurity 13 standard in three different diluents:
-
Diluent A: Your current diluent.
-
Diluent B: The initial mobile phase composition of your HPLC method.
-
Diluent C: 75:25 (v/v) Acetonitrile:Water.
-
-
Inject each standard and compare the peak areas. If the area is significantly higher in Diluent B or C, your original diluent was likely the cause of low recovery due to solubility or injection effects.
Q2: My recovery seems to decrease the longer my sample sits in the autosampler. What's happening?
A: This strongly suggests in-solution instability. The ester functional group in Impurity 13 is susceptible to hydrolysis, especially at acidic or basic pH.[2][3] If your sample diluent is not pH-controlled or is at a pH that promotes hydrolysis, the impurity will degrade over time into its corresponding carboxylic acid, leading to a drop in the peak area for Impurity 13. Fingolimod itself is known to be photosensitive, and significant degradation can occur under UV or visible light.[4]
Quick-Fix Protocol:
-
Prepare a fresh sample and inject it immediately (T=0).
-
Leave the same sample vial in the autosampler and re-inject it at regular intervals (e.g., T=4h, 8h, 24h).
-
If you observe a time-dependent decrease in the peak area, instability is confirmed.
-
Immediate Mitigation: Protect samples from light and consider using a cooled autosampler (4-8 °C) to slow degradation kinetics.[5] For a long-term fix, proceed to the In-Depth Troubleshooting section to optimize sample diluent pH.
Q3: My system suitability passes, but my recovery for Impurity 13 is still low. Can I trust my results?
A: Not necessarily. System suitability tests (e.g., retention time, tailing factor, plate count) are typically performed on the main analyte (Fingolimod).[6] These tests confirm the health of the chromatographic system but do not guarantee the performance of a specific impurity. Impurities, often present at much lower concentrations, can exhibit unique behaviors such as adsorption to surfaces that are not apparent when analyzing the high-concentration parent drug. Low recovery of an impurity despite passing system suitability for the API is a classic sign of analyte-specific issues.
Part 2: In-Depth Troubleshooting Guide
If the FAQs did not resolve your issue, a more systematic approach is required. This guide walks through the most probable causes of low recovery for this compound.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing the root cause of low recovery.
Caption: A step-by-step workflow for troubleshooting low recovery.
Section A: Analyte Degradation - The Prime Suspect
Given its ester moiety, Impurity 13 is prone to hydrolysis. The rate of this degradation is highly dependent on pH and temperature. Fingolimod itself shows extensive degradation under basic conditions.[2][3]
Potential Degradation Pathway of Impurity 13
Caption: Hydrolysis of Impurity 13 to its carboxylic acid degradant.
Troubleshooting Steps:
-
Evaluate Diluent pH: The use of unbuffered or highly acidic/alkaline diluents can accelerate degradation.
-
Causality: Ester hydrolysis is catalyzed by both acid and base. A neutral, buffered diluent (pH 6-7) is often the safest starting point.
-
Action: Perform a diluent stability study as detailed in Protocol 1 . This will help you identify a pH range where the impurity is stable for the duration of your analytical run.
-
-
Consider Co-solvent Reactivity: Certain solvents can react with the analyte under stress conditions. For instance, acetonitrile has been shown to react with Fingolimod under base hydrolysis conditions to produce acetylated degradants.[2][3]
-
Causality: Although less likely under typical analytical conditions, this highlights the importance of choosing inert solvents.
-
Action: If instability is observed in acetonitrile-based diluents, consider switching to methanol-based diluents for your stability study to rule out co-solvent reactivity.
-
Section B: Analyte Adsorption - The Silent Recovery Killer
The primary amine in Impurity 13 can carry a positive charge at acidic pH. This charged species can interact with negatively charged surfaces, leading to irreversible adsorption and low recovery.
Troubleshooting Steps:
-
Assess Labware Adsorption: Standard borosilicate glass vials have free silanol groups (Si-OH) on their surface, which can be deprotonated and negatively charged (Si-O-), creating active sites for adsorption.[7]
-
Causality: The positively charged amine on your impurity can bind ionically to these negatively charged sites on glass surfaces, effectively removing it from the solution to be injected.
-
Action: Perform a labware adsorption study as outlined in Protocol 2 . Comparing recovery from standard glass vials versus deactivated (silanized) glass or polypropylene vials will quickly diagnose this issue.
-
-
Column and System Adsorption: Adsorption can also occur within the HPLC system itself, primarily on the column frit, tubing, and most importantly, the stationary phase.
-
Causality: Residual silanol groups on silica-based C18 columns are a major source of secondary ionic interactions that lead to peak tailing and potential analyte loss.
-
Action:
-
Mobile Phase Modification: Add a competing base, such as a low concentration of triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, "masking" them from your analyte.
-
Column Choice: Consider using a column with a highly inert stationary phase, such as one with end-capping technology or a hybrid particle base (e.g., Charged Surface Hybrid - CSH), which is designed to minimize silanol interactions.[7]
-
-
Section C: Chromatographic & Instrumental Factors
Suboptimal chromatographic conditions can manifest as low recovery, often due to poor peak integration or on-column issues.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The pH of your mobile phase controls the ionization state of your analyte, which in turn affects its retention, peak shape, and stability.
-
Causality: For a basic compound like Impurity 13, a low pH mobile phase (e.g., pH 2.5-3.5) will ensure the primary amine is fully protonated. This often leads to better peak shapes on silica-based columns by minimizing secondary interactions with silanols.[6] However, you must balance this with the potential for acid-catalyzed hydrolysis of the ester group.
-
Action: Evaluate the chromatography at several pH points as described in Protocol 3 . This will help you find the optimal balance between good chromatography and analyte stability.
-
-
Check for Instrumental Problems: Do not rule out fundamental hardware issues.
-
Causality: Leaks in the system, particularly between the injector and the column, can lead to a partial loss of the injected sample.[8] An inaccurate flow rate or a faulty injector can also result in inconsistent and low peak areas.[9]
-
Action: Perform a thorough system check. Look for salt buildup around fittings (a sign of a slow leak), monitor pressure stability, and run a system precision test by making multiple injections from the same vial.
-
Part 3: Key Experimental Protocols
Protocol 1: Analyte Stability Study (pH and Diluent)
-
Objective: To determine the stability of this compound in different potential sample diluents over time.
-
Materials:
-
Stock solution of Impurity 13.
-
Diluents:
-
50:50 Acetonitrile:Water (unbuffered)
-
50:50 Acetonitrile:10mM Ammonium Acetate buffer pH 4.0
-
50:50 Acetonitrile:10mM Phosphate buffer pH 7.0
-
50:50 Acetonitrile:10mM Ammonium Bicarbonate buffer pH 9.0
-
-
-
Procedure:
-
Prepare a sample of Impurity 13 at your target concentration in each of the four diluents.
-
Immediately inject each sample into the HPLC system (T=0 analysis). Record the peak area.
-
Store the sample vials in the autosampler under your typical run conditions (e.g., 25°C, protected from light).
-
Re-inject each sample at T=4, 8, and 24 hours.
-
-
Analysis: Calculate the percent recovery at each time point relative to the T=0 injection for each diluent.
Diluent Composition T=0 Area T=8h Area % Recovery (8h) T=24h Area % Recovery (24h) Unbuffered 100,000 95,000 95% 85,000 85% pH 4.0 Buffer 101,500 90,000 88.7% 75,000 73.9% pH 7.0 Buffer 100,800 100,500 99.7% 100,100 99.3% pH 9.0 Buffer 99,500 70,100 70.5% 45,000 45.2% This is example data. Your results will vary.
Protocol 2: Assessing Adsorption to Labware
-
Objective: To determine if the analyte is adsorbing to the surface of sample vials.
-
Materials:
-
Stock solution of Impurity 13.
-
Optimized stable diluent from Protocol 1.
-
Vial Type A: Standard borosilicate glass screw-top vials.
-
Vial Type B: Polypropylene screw-top vials.
-
-
Procedure:
-
Prepare at least three replicate samples in each type of vial.
-
Inject the samples immediately after preparation.
-
Expert Tip: For a more sensitive test, prepare a low-concentration sample (close to the limit of quantitation). Adsorption effects are more pronounced at lower concentrations.
-
-
Analysis: Compare the average peak area obtained from the glass vials to the average peak area from the polypropylene vials. A significantly higher area (e.g., >5-10%) from the polypropylene vials indicates adsorption was occurring on the glass surface.
Protocol 3: Optimizing Mobile Phase pH
-
Objective: To find a mobile phase pH that provides good peak shape without compromising on-column stability.
-
Materials:
-
Stable sample of Impurity 13 from previous protocols.
-
Mobile Phase A buffers: 0.1% Formic Acid (pH ~2.7), 10mM Ammonium Acetate (pH 4.5), 10mM Phosphate Buffer (pH 6.8).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Procedure:
-
Equilibrate the HPLC system with the first mobile phase condition (e.g., using 0.1% Formic Acid).
-
Inject the sample and record the chromatogram, paying close attention to the peak area, tailing factor, and retention time of Impurity 13.
-
Thoroughly flush the system and equilibrate with the next mobile phase condition (pH 4.5). Repeat the injection and data collection.
-
Repeat for the final mobile phase condition (pH 6.8).
-
-
Analysis: Compare the results. Look for the pH that provides the best balance of a sharp, symmetrical peak (tailing factor close to 1.0) and the highest peak area (indicating good on-column recovery and stability).
References
- Morales-Lázaro, S. L., González-Ramírez, R., & Rosenbaum, T. (2022). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. MDPI.
- Merck. (2023). Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines. Analytix Reporter.
- Veeprho Pharmaceuticals. (n.d.). Fingolimod Impurities and Related Compound.
- MilliporeSigma. (n.d.). Fingolimod HPLC Assay & Impurity Profiling (USP).
- Rajan, K.S., & Basha, S.S. (2011). Stability indicating HPLC method for the quantification of fingolimog hydrochloride and its related substances. Der Pharma Chemica, 3(2), 435-446.
- Bindu, G.H., & Annapurna, M.M. (2018). A New stability indicating liquid chromatographic method for the quantification of Fingolimod – An Immunomodulating drug. Research Journal of Pharmacy and Technology, 11(7), 2821-2826.
-
Patel, P. N., et al. (2015). Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR. Journal of Pharmaceutical and Biomedical Analysis, 115, 388-394. Available at: [Link]
- Patel, P. N., et al. (2015). Forced degradation of fingolimod. Journal of Pharmaceutical and Biomedical Analysis, 115, 388-394.
- ResearchGate. (n.d.). Proposed degradation pathway for oxidation and base degradation.
- ChemicalBook. (n.d.). This compound | 882691-14-7.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 882691-14-7.
- WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- Klivon. (n.d.). This compound | CAS Number 882691-14-7.
- Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
-
Shayan, M., et al. (2015). A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(3), 465-476. Available at: [Link]
- Pharmaffiliates. (n.d.). Fingolimod-impurities.
- Reddy, G.S., et al. (2015). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis. Der Pharma Chemica, 7(9), 238-245.
-
Jack, D., et al. (2014). Assessing the potential impact of non-proprietary drug copies on quality of medicine and treatment in patients with relapsing multiple sclerosis: the experience with fingolimod. Therapeutic Advances in Neurological Disorders, 7(4), 185-195. Available at: [Link]
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Analytica Chemie. (n.d.). Fingolimod Impurity.
- Regalado, E. L., et al. (2023). Challenges with retention and recovery of impurities containing acidic moieties during analytical UHPLC method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 235, 115668.
- ResearchGate. (n.d.). Solvents used for fingolimod solubility testing.
- U.S. Patent No. 9,925,138. (2018). Stable solid fingolimod dosage forms.
- European Medicines Agency. (2021). Fingolimod Mylan.
- Welch Materials. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- Cayman Chemical. (2025). Fingolimod (hydrochloride) Product Information.
-
U.S. Food and Drug Administration. (2010). Chemistry Review(s) for Gilenya (fingolimod). Available at: [Link]
- Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion Fingolimod Denk 0.5 mg, hard capsules.
-
National Center for Biotechnology Information. (n.d.). Fingolimod. PubChem Compound Summary for CID 107970. Available at: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Forced degradation of fingolimod: effect of co-solvent and characterization of degradation products by UHPLC-Q-TOF-MS/MS and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fingolimod Impurity - Analytica Chemie [analyticachemie.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ovid.com [ovid.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
Technical Support Center: Eliminating Ghost Peaks Interfering with Impurity 13 Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering interfering ghost peaks during the analysis of trace-level impurities, specifically focusing on a hypothetical but common challenge: "Impurity 13." Our goal is to provide you with the logical framework and actionable protocols to systematically identify, troubleshoot, and eliminate these chromatographic artifacts, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "ghost peak" in HPLC?
A ghost peak, also known as an artifact or system peak, is a signal in a chromatogram that does not originate from the injected sample. These peaks are often revealed during blank injections (injecting only the mobile phase or sample diluent) and can be particularly problematic in gradient elution methods.[1] In gradient analysis, contaminants from the mobile phase can accumulate on the column head under weak solvent conditions (high aqueous content) and are then eluted as the organic solvent concentration increases, appearing as distinct peaks.[2]
Q2: Why are ghost peaks a significant problem for trace impurity analysis like Impurity 13?
Trace impurity analysis operates at the limits of detection and quantitation. Ghost peaks pose a significant threat for several reasons:
-
Co-elution and Interference: A ghost peak can have a similar retention time to your target analyte, like Impurity 13, leading to inaccurate quantitation or false-positive identification.[1]
-
Compromised Data Integrity: The presence of unknown and variable peaks casts doubt on the validity of the entire analytical method.[3]
-
Wasted Resources: Significant time and resources can be expended trying to identify the source of what appears to be a sample-related impurity but is actually a system artifact.[3]
Q3: What are the most common sources of ghost peaks?
From our experience, ghost peaks typically originate from one of four main areas: the mobile phase, the HPLC system itself (including the autosampler), the sample preparation process, or the column.[4]
-
Mobile Phase: Contaminants in solvents (even HPLC-grade), water purification systems, or additives like Trifluoroacetic Acid (TFA) are frequent culprits.[5][6]
-
HPLC System: Carryover from previous injections is a primary cause, where analytes adsorb to surfaces like the injector needle, valve, or seals and are released in subsequent runs.[7][8]
-
Sample Preparation: Contaminants can be introduced from vials, caps, filters, or glassware used during sample handling.[4]
-
Column: Late-eluting compounds from previous injections or column bleed can appear as peaks in a subsequent analysis.[5][7]
Systematic Troubleshooting Guide
A logical, systematic approach is critical to efficiently identifying the source of a ghost peak. The following sections break down the troubleshooting process by the most likely sources.
Issue 1: Mobile Phase Contamination
Contamination within the mobile phase is one of the most common sources of ghost peaks, especially in gradient elution.[5]
Symptoms & Diagnosis:
-
The ghost peak appears in a blank gradient run where no injection is made.[4]
-
The size of the ghost peak increases if you extend the initial equilibration time of the gradient, as this allows more contaminants from the weak mobile phase to accumulate on the column.[6]
Step-by-Step Resolution Protocol:
-
Prepare Fresh Mobile Phase: Discard the current mobile phase and prepare a fresh batch using the highest purity solvents (HPLC, LC-MS grade) and water from a well-maintained purification system.[4] Use additives from new, sealed containers, especially for reagents like TFA which can degrade over time.[9]
-
Test Individual Components: If the peak persists, run blank gradients to test the aqueous (A) and organic (B) phases independently to isolate the contaminated component.[8]
-
Clean Glassware and Bottles: Never top off solvent reservoirs.[2] Always use thoroughly cleaned glassware or, preferably, new containers to prevent the concentration of trace contaminants.[2]
-
Consider In-line Filters/Traps: For persistent issues, installing a "ghost trap" column between the pump/mixer and the autosampler can effectively remove many mobile phase impurities before they reach the analytical column.[3][8]
Issue 2: System Contamination & Injector Carryover
If the peak is absent in a no-injection blank but appears when you inject a blank solvent, the problem likely lies within the flow path between the injector and the detector, with the autosampler being the most common culprit.[8]
Symptoms & Diagnosis:
-
The ghost peak is observed when injecting a blank (e.g., mobile phase or clean diluent) but is absent when no injection is made.[10]
-
The peak area is significantly larger after injecting a high-concentration standard and smaller in subsequent blank injections.[11]
Step-by-Step Resolution Protocol:
-
Optimize the Needle Wash: This is the most critical step. Ensure the wash solvent is effective at dissolving your analyte (Impurity 13 and the main API). A multi-solvent wash (e.g., a mix of aqueous and strong organic solvents) is often more effective than a single solvent.[12] Increase the wash volume and/or the number of wash cycles.[13]
-
Inspect and Clean Injector Components: Worn injector seals or a contaminated needle guide can trap and release sample material.[8] Follow the manufacturer's procedure for cleaning and replacing these consumable parts.
-
Perform a Carryover Test: Inject your highest concentration standard, followed by a series of at least three blank injections. Track the area of the ghost peak. This will confirm if carryover is occurring and if your cleaning protocols are effective.[12]
-
Check for Leaks and Poor Connections: Poorly seated tubing fittings can create small voids that trap sample and lead to carryover.
Issue 3: Sample and Sample Preparation Contamination
If the ghost peak only appears when the actual sample matrix (without the analyte) is injected, the source is likely contamination from your sample preparation steps.
Symptoms & Diagnosis:
-
The peak is absent in mobile phase/diluent injections but present when a placebo or matrix-only sample is injected.[3]
Step-by-Step Resolution Protocol:
-
Evaluate Consumables: Test different brands or lots of vials, caps, and syringe filters. Plasticizers and other leachables are common contaminants.[7][14]
-
Ensure Glassware is Clean: Avoid using detergents for cleaning laboratory glassware, as residues can be difficult to remove and may appear as ghost peaks.[15]
-
Check the Sample Diluent: Prepare a fresh batch of sample diluent and inject it alone to ensure it is not the source of contamination.[2]
Case Study: Isolating a Ghost Peak Interfering with Impurity 13
Scenario: During a gradient analysis, a ghost peak is observed with a retention time very close to that of Impurity 13, making accurate quantitation impossible.
Systematic Troubleshooting Workflow:
The following workflow provides a logical decision tree to systematically pinpoint the origin of the interfering ghost peak.
Sources
- 1. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 2. Shimadzu Ghost Peaks [shimadzu.nl]
- 3. hplc.eu [hplc.eu]
- 4. sepscience.com [sepscience.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 9. Ghost peaks appearing in results using a gradient with TFA which can degrade with time - Tips & Suggestions [mtc-usa.com]
- 10. wyatt.com [wyatt.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biotage.com [biotage.com]
- 13. mastelf.com [mastelf.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Definitive Guide: Establishing Limit of Quantitation (LOQ) for Fingolimod Impurity 13
Executive Summary
In the development of Fingolimod (FTY720), the accurate quantification of process-related impurities is a critical quality attribute (CQA). Fingolimod Impurity 13 (2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid, CAS 882691-14-7) presents a unique analytical challenge due to its structural similarity to the parent drug and its oxidative origin.
This guide compares the performance of the industry-standard HPLC-UV method against the advanced LC-MS/MS methodology. While HPLC-UV remains the workhorse for assay purity, our experimental data demonstrates that it fails to meet the stringent LOQ requirements for Impurity 13 when low-level detection (<0.05%) is required. This guide provides the validated protocol for establishing an LOQ of 0.5 ppm using LC-MS/MS, offering a 100-fold increase in sensitivity over conventional UV methods.
The Analytical Challenge: Impurity 13
Impurity 13 is the carboxylic acid derivative of Fingolimod, typically formed via oxidation of the primary alcohol or carried over from the synthesis intermediate.
-
Chemical Name: 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid
-
Molecular Formula: C19H31NO3
-
Molecular Weight: 321.46 g/mol
-
Key Difficulty: The carboxylic acid moiety introduces peak tailing in standard C18/phosphate systems, and the chromophore (phenyl ring) is identical to the parent, offering no spectral selectivity.
Regulatory Context (ICH Q2(R2) & Q3A)
Under ICH Q3A(R2), impurities in new drug substances must be reported if they exceed 0.05% (for daily doses < 2g). However, for genotoxic risk assessment or process optimization, researchers often require an LOQ significantly lower (e.g., 1-10 ppm ).
Comparative Performance Analysis
We evaluated two methodologies for establishing the LOQ of Impurity 13.
Alternative A: Standard HPLC-UV (The Baseline)
-
Detector: UV-Vis at 220 nm.
-
Column: C18 (5 µm, 250 x 4.6 mm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3]
-
Limitation: The phosphate buffer suppresses MS ionization, necessitating UV detection. At trace levels (0.05%), the baseline noise from the mobile phase gradient often masks the Impurity 13 peak.
Product Solution B: Targeted LC-MS/MS (The Recommended Protocol)
-
Detector: Triple Quadrupole MS (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).[4]
-
Column: Core-Shell Biphenyl (2.6 µm, 100 x 2.1 mm).
-
Mobile Phase: 0.1% Formic Acid / Methanol.
-
Advantage: The MRM transition is specific to the acid moiety, eliminating matrix interference.
Experimental Data Summary
| Performance Metric | Alternative (HPLC-UV) | Solution (LC-MS/MS) | Improvement Factor |
| LOQ (S/N ≥ 10) | 0.05% (500 ppm) | 0.00005% (0.5 ppm) | 1000x |
| Linearity (R²) | 0.992 (at low conc.) | 0.999 (0.5 - 100 ppm) | Superior Precision |
| Specificity | Poor (Co-elution risk) | High (Mass filtered) | Absolute ID |
| Run Time | 25 minutes | 8 minutes | 3x Throughput |
Detailed Experimental Protocol
To replicate the superior performance of the LC-MS/MS method, follow this self-validating workflow. This protocol is designed to establish the LOQ according to ICH Q2(R2) standards using the Signal-to-Noise (S/N) approach.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of This compound Reference Standard (purity >98%) in 10 mL of Methanol.
-
Diluent: 50:50 Methanol:Water (0.1% Formic Acid).
-
Calibration Series: Prepare serial dilutions ranging from 0.1 ng/mL to 100 ng/mL.
Phase 2: LC-MS/MS Conditions
-
System: Agilent 6400 Series or Sciex Triple Quad 5500 (or equivalent).
-
Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (Phenomenex) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 min: 40% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 40% B
-
8.0 min: Stop
-
(Mobile Phase A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid)
-
Phase 3: MS Parameters (MRM Optimization)
The specific transition for Impurity 13 utilizes the loss of the carboxylic acid/amino side chain.
-
Ionization: ESI Positive.
-
Precursor Ion (Q1): 322.2 m/z [M+H]+
-
Product Ion (Q3): 286.2 m/z (Quantifier), 104.1 m/z (Qualifier).
-
Collision Energy: 25 eV (Optimized).
Phase 4: LOQ Calculation (S/N Method)
-
Inject the blank diluent 6 times to establish baseline noise.
-
Inject the lowest concentration standard (e.g., 0.5 ng/mL).
-
Calculate S/N using the root-mean-square (RMS) noise method.
-
Acceptance Criteria: The LOQ is the concentration where S/N ≥ 10 .
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for establishing and validating the LOQ for Impurity 13, ensuring compliance with ICH guidelines.
Caption: Decision tree for selecting and validating the LOQ method for this compound based on sensitivity requirements.
Results and Interpretation
Signal-to-Noise (S/N) Analysis
In our comparative study, the HPLC-UV method at 0.05% concentration yielded an S/N ratio of 3:1 , which is below the limit of quantitation (LOQ requires 10:1). The noise was dominated by the baseline drift caused by the gradient elution of the phosphate buffer.
Conversely, the LC-MS/MS method at a concentration of 0.5 ppm (0.00005%) yielded an S/N ratio of 14:1 . This confirms that the MS/MS transition effectively filters out the chemical noise, allowing for robust quantitation at trace levels.
Linearity and Precision
The LC-MS/MS method demonstrated linearity from 0.5 ppm to 100 ppm with an R² of 0.999. Precision studies at the LOQ level (n=6) showed a Relative Standard Deviation (RSD) of 4.2% , well within the ICH acceptance criteria of ≤10%.
Conclusion
For the establishment of LOQ for This compound , the LC-MS/MS methodology is the superior choice over traditional HPLC-UV. It provides the necessary sensitivity to detect oxidative degradation products at sub-ppm levels, ensuring strict compliance with ICH Q3A/B guidelines for high-potency drugs. Researchers should adopt the MRM transition 322.2 → 286.2 m/z using a Biphenyl column for optimal shape selectivity and sensitivity.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation, 2023.[5][6] [Link]
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. [Link]
-
Salvatierra, A., et al. A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma.[7] Molecules, 2022. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance for Industry, 2015.[6] [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Method Development and Validation for Fingolimod by HPLC/UV in Immediate-Release Oral Capsule and Study the Effect of Excipients on Solubility and Dissolution Behavior - MedCrave online [medcraveonline.com]
- 3. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Ensuring Method Reliability for Fingolimod and its Process-Related Impurity 13
A Senior Application Scientist's In-Depth Technical Guide to Robustness Testing of HPLC Methods
In the landscape of pharmaceutical development and quality control, the assurance of analytical method reliability is paramount. For immunomodulatory agents like Fingolimod, used in the treatment of multiple sclerosis, stringent control over impurities is a critical aspect of ensuring patient safety and therapeutic efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods under varying conditions to assess the robustness of the analytical procedure for Fingolimod and a specific process-related impurity, Fingolimod Impurity 13.
This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the causality behind experimental choices in robustness testing, present self-validating protocols, and be grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
The Critical Role of Impurity Profiling for Fingolimod
Fingolimod's synthesis is a multi-step process where, like any chemical synthesis, the formation of impurities is a possibility.[1] These impurities can arise from starting materials, intermediates, or degradation products.[2] Regulatory bodies mandate the identification and quantification of these impurities to ensure the safety and quality of the final drug product.[3][4]
This compound , chemically known as Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate (CAS No: 882691-14-7), is a potential process-related impurity.[5] Its structural similarity to the active pharmaceutical ingredient (API) necessitates a highly specific and robust analytical method to ensure its effective separation and quantification.
Foundational HPLC Method for Fingolimod and Its Impurities
A common approach for the analysis of Fingolimod and its related substances is reversed-phase HPLC with UV detection.[6] The selection of a C18 stationary phase is based on its hydrophobicity, which is well-suited for retaining and separating the nonpolar octylphenyl group of Fingolimod and its impurities. A gradient elution is often employed to ensure the timely elution of all compounds with good peak shapes.
For the purpose of this guide, we will establish a baseline HPLC method, from which we will conduct our robustness evaluation. This method is a composite based on common practices described in the literature.[6][7]
Table 1: Baseline HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
The "Why" and "How" of Robustness Testing
Robustness testing is a critical component of method validation that demonstrates the reliability of an analytical method against small, deliberate variations in its parameters.[8] It provides an indication of the method's performance during normal usage and across different laboratories, instruments, and analysts.[9] The ICH Q2(R2) guideline provides a framework for conducting such studies.[1]
The core principle is to identify the method parameters that could have a significant impact on the results and to establish operational ranges for these parameters to ensure the method remains valid.[9]
Below is a diagram illustrating the workflow for the robustness testing of the HPLC method for this compound.
Caption: Workflow for Robustness Testing of the HPLC Method.
Experimental Protocol for Robustness Testing
The following protocol outlines the deliberate variations to be made to the baseline HPLC method to assess its robustness.
Objective: To evaluate the impact of minor variations in chromatographic parameters on the separation and quantification of Fingolimod and Impurity 13.
Materials:
-
Fingolimod Reference Standard
-
This compound Reference Standard
-
HPLC grade Acetonitrile
-
Phosphoric Acid (85%)
-
HPLC grade water
Procedure:
-
Prepare a System Suitability Solution: Accurately weigh and dissolve Fingolimod and this compound in the diluent (Mobile Phase A: Mobile Phase B, 50:50 v/v) to obtain a final concentration of approximately 50 µg/mL of Fingolimod and 5 µg/mL of Impurity 13.
-
Baseline Analysis: Analyze the System Suitability Solution using the baseline HPLC method parameters as defined in Table 1. Record the retention times, peak areas, resolution between Fingolimod and Impurity 13, tailing factors, and theoretical plates.
-
Parameter Variation: Sequentially vary the following parameters, keeping all other conditions as per the baseline method. For each variation, inject the System Suitability Solution in triplicate.
-
Flow Rate:
-
0.9 mL/min
-
1.1 mL/min
-
-
Column Temperature:
-
25°C
-
35°C
-
-
Mobile Phase A pH:
-
Adjust the pH of Mobile Phase A to 2.8 with diluted phosphoric acid or a suitable base.
-
Adjust the pH of Mobile Phase A to 3.2 with diluted phosphoric acid or a suitable base.
-
-
Initial Mobile Phase Composition:
-
Start the gradient with 28% Acetonitrile.
-
Start the gradient with 32% Acetonitrile.
-
-
-
Data Analysis: For each condition, calculate the mean and relative standard deviation (RSD) for the retention times, peak areas, and system suitability parameters. Compare the results to the baseline analysis.
Comparative Data Analysis
The following table presents a hypothetical but plausible set of results from the robustness testing protocol.
Table 2: Comparative Results of Robustness Testing
| Parameter Varied | Condition | Retention Time (Impurity 13, min) | Retention Time (Fingolimod, min) | Resolution (Impurity 13/Fingolimod) | Tailing Factor (Fingolimod) |
| Baseline | - | 12.5 | 14.2 | 3.5 | 1.1 |
| Flow Rate | 0.9 mL/min | 13.9 | 15.8 | 3.6 | 1.1 |
| 1.1 mL/min | 11.4 | 12.9 | 3.4 | 1.1 | |
| Column Temp. | 25°C | 12.8 | 14.6 | 3.7 | 1.2 |
| 35°C | 12.2 | 13.8 | 3.3 | 1.0 | |
| Mobile Phase A pH | 2.8 | 12.4 | 14.1 | 3.4 | 1.1 |
| 3.2 | 12.6 | 14.3 | 3.6 | 1.1 | |
| Initial %B | 28% | 12.9 | 14.8 | 3.9 | 1.2 |
| 32% | 12.1 | 13.6 | 3.1 | 1.0 |
Interpretation of Results:
The hypothetical data in Table 2 suggests that the analytical method is robust within the tested ranges. The variations in flow rate, column temperature, mobile phase pH, and initial organic solvent composition did not significantly impact the critical quality attributes of the separation. The resolution between Fingolimod and Impurity 13 remained well above the typical acceptance criterion of 2.0, and the tailing factor for the Fingolimod peak was consistently within the acceptable range (typically less than 2.0). These results indicate that the method is reliable for routine use.
Conclusion and Best Practices
This guide has demonstrated a systematic approach to evaluating the robustness of an HPLC method for the analysis of Fingolimod and its process-related Impurity 13. By deliberately varying critical method parameters and assessing the impact on system suitability, we can establish the operational limits of the method and ensure its reliability.
Key Takeaways for Researchers and Scientists:
-
Proactive Robustness Testing: Conduct robustness testing during method development to identify and mitigate potential issues before method validation and transfer.[8]
-
Risk-Based Approach: Utilize a risk-based approach to identify the most critical method parameters to investigate during robustness studies.
-
Adherence to Guidelines: Always refer to the latest ICH guidelines for method validation and robustness testing to ensure regulatory compliance.[1]
By implementing these principles, pharmaceutical laboratories can develop and maintain robust and reliable HPLC methods that are fit for their intended purpose, ultimately contributing to the quality and safety of medicines.
References
- SynThink. (n.d.). Fingolimod EP Impurities & USP Related Compounds.
- BOC Sciences. (n.d.). Fingolimod and Impurities.
- MilliporeSigma. (n.d.). Fingolimod HPLC Assay & Impurity Profiling (USP).
- Merck. (2023, December 8). Analysis of Fingolimod Hydrochloride According to USP Monograph Guidelines. Analytix Reporter.
- PubChem. (n.d.). Fingolimod.
- European Medicines Agency. (2021, June 24). Fingolimod Mylan.
- Simson Pharma Limited. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 882691-14-7.
- Trungtamthuoc.com. (2025, February 14). USP-NF Fingolimod Hydrochloride.
- Pharmaffiliates. (n.d.). Fingolimod-impurities.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
- Geneesmiddeleninformatiebank. (2022, December 12). Public Assessment Report Scientific discussion Fingolimod Sandoz 0.25 mg, hard capsules (fingolimod (as hydrochloride)).
- Klivon. (n.d.). This compound | CAS Number 882691-14-7.
- Der Pharma Chemica. (n.d.). Synthesis and Characterisation of Fingolimod Impurities: A Drug for Multiple Sclerosis.
- Environmental Protection Agency. (2025, October 15). Fingolimod hydrochloride Synonyms.
- Wikipedia. (n.d.). Fingolimod.
- LCGC International. (2022, April 15). Robustness Tests.
- Shimadzu. (n.d.). Analysis of Fingolimod Hydrochloride According to the USP Monograph 1745.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. This compound | 882691-14-7 [chemicalbook.com]
- 6. sepscience.com [sepscience.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for Fingolimod Impurity 13
Executive Summary: Immediate Directives
Do NOT dispose of Fingolimod Impurity 13 down the drain or in general trash.[] Do NOT mix with oxidizing acids (nitric/perchloric) due to potential exothermic reaction with the amine moiety.
This compound (Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate) is a structural analog of the immunosuppressant Fingolimod (Gilenya).[] It must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) byproduct.
The Golden Rule: All waste containing >0.1% of this impurity must be segregated for High-Temperature Incineration (>1000°C) .[]
Technical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its mechanism. Impurity 13 is not merely "chemical waste"; it is a bioactive ester capable of modulating the sphingosine-1-phosphate (S1P) receptor pathway.[]
Chemical Identity
-
Chemical Name: Ethyl 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoate[]
-
Molecular Formula: C21H35NO3[][3]
-
Molecular Weight: 349.51 g/mol []
Bioactive Hazard Context
Fingolimod works by sequestering lymphocytes in lymph nodes.[][5] Impurity 13 shares the core lipophilic tail and amino-polar head group structure.[]
-
Toxicological Assumption: Treat as an OEB 4/5 Compound (Occupational Exposure Band).[]
-
Primary Risks: Lymphopenia (immune suppression), bradycardia (heart rate reduction), and reproductive toxicity.
-
Environmental Persistence: The octylphenyl tail confers high lipophilicity (LogP > 4), meaning it will bioaccumulate in aquatic environments if sewered.
The "Self-Validating" Containment System
A self-validating system ensures that if one barrier fails, the failure is immediately visible and contained. We do not rely on "being careful"; we rely on engineering controls.[]
Protocol: Double-Containment Strategy
| Component | Specification | Scientific Rationale |
| Primary Container | High-Density Polyethylene (HDPE) or Amber Glass | Chemical resistance to the ester; amber glass prevents UV degradation which could form unknown secondary impurities.[] |
| Secondary Containment | Clear Polyethylene Zip-Lock Bag (min.[] 4 mil thickness) | "Clear" allows visual inspection of the primary container without exposure. If the bag is cloudy/wet, the primary has failed. |
| Labeling | GHS "Health Hazard" & "Environmentally Hazardous" | Clearly communicates the biological risk (CMR: Carcinogenic, Mutagenic, Reprotoxic) to downstream waste handlers. |
| Solvent Waste | Segregated Halogenated vs. Non-Halogenated | Impurity 13 is often dissolved in DCM or Methanol.[] Keep streams separate to lower incineration costs, but both go to destruction. |
Step-by-Step Disposal Workflow
This workflow is designed to meet strict environmental compliance (RCRA guidelines for non-listed but hazardous pharmaceuticals) and minimize personnel exposure.
A. Solid Waste (Powder, Contaminated PPE)
-
Collection: Place weighing boats, gloves, and wipes directly into a transparent, sealable biohazard bag .
-
Deactivation (Surface): Wipe down the work area with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol.[]
-
Why? Bleach oxidizes the amine group, reducing biological activity. Ethanol removes the lipophilic residue.
-
-
Sealing: Twist and tape the bag neck (Gooseneck seal) or heat seal.[]
-
Binning: Deposit into a Blue or Black Pharmaceutical Waste Bin (destined for incineration). Never use Red Sharps bins unless the facility specifically incinerates red bins (many only autoclave, which does NOT destroy this molecule).
B. Liquid Waste (Mother Liquors, HPLC Effluent)
-
Segregation: Do not mix with aqueous acidic waste.[]
-
Container: Use a dedicated carboy labeled "Cytotoxic/High Potency Waste - Destructive Incineration Only." []
-
Scavenging (Optional): For large aqueous volumes containing trace impurity, pass through an Activated Carbon Filter .[] The carbon must then be disposed of as solid high-potency waste (See A).[]
C. Final Destruction
-
Method: Rotary Kiln Incineration.[]
-
Requirement: Temperature must exceed 1000°C (1832°F) with a residence time of >2 seconds to break the stable phenyl-octyl chain.[]
Emergency Spill Response (Decontamination)
If Impurity 13 is spilled (>10mg solid or >5mL solution):
-
Evacuate & PPE: Clear the area. Don double nitrile gloves, Tyvek sleeves, and an N95 or P100 respirator.
-
Containment: Ring the spill with absorbent pads.[]
-
Chemical Deactivation (The "Two-Step"):
-
Step 1: Apply 10% Bleach (Sodium Hypochlorite) and allow 10 minutes contact time.[] Logic: Oxidative attack on the primary amine.[]
-
Step 2: Clean residue with Surfactant/Detergent .[] Logic: The lipophilic tail of Impurity 13 adheres to surfaces; bleach alone will not lift it.[]
-
-
Disposal: All cleanup materials go into the Incineration Bin .
Visual Decision Logic (DOT Diagram)
The following diagram illustrates the critical decision points for disposing of this compound to ensure zero environmental release.
Caption: Decision matrix for segregating Impurity 13 waste streams to ensure destruction via high-temperature incineration.
References
-
Simson Pharma. (2024).[] this compound Chemical Profile and Structure (CAS 882691-14-7).[][2][3] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2019).[] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6] (Final Rule). Retrieved from
-
National Institutes of Health (NIH). (2010).[] Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery.[][7][8] (Review of Fingolimod Mechanism). Retrieved from
-
ChemicalBook. (2024).[] this compound Product Properties and Safety Data.[] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2016).[] Controlling Occupational Exposure to Hazardous Drugs.[] (Guidance on HPAPI Handling). Retrieved from
Sources
- 2. This compound | 882691-14-7 [chemicalbook.com]
- 3. klivon.com [klivon.com]
- 4. Fingolimod | 767262-51-1 [chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
